(2R)-2-amino-5-azidopentanoic acid
Descripción
Propiedades
IUPAC Name |
(2R)-2-amino-5-azidopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUARUCAREKTRCL-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Introduction: A Versatile Tool for Chemical Biology and Medicinal Chemistry
An In-depth Technical Guide to (2R)-2-amino-5-azidopentanoic Acid: Structure, Properties, and Applications in Modern Drug Discovery
(2R)-2-amino-5-azidopentanoic acid, a non-proteinogenic amino acid, has emerged as a pivotal building block for researchers at the interface of chemistry and biology. Its structure uniquely combines the foundational elements of an amino acid—a chiral alpha-carbon, an amine group, and a carboxylic acid—with a terminal azide moiety. This azide group serves as a bioorthogonal handle, a functional group that is chemically inert within biological systems but can be selectively reacted with an external partner. This property makes (2R)-2-amino-5-azidopentanoic acid an invaluable tool for a myriad of applications, from peptide modification and protein labeling to the construction of complex drug delivery systems. This guide provides an in-depth exploration of its structure, chemical properties, synthesis, and key applications, with a focus on the practical insights required by researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The utility of (2R)-2-amino-5-azidopentanoic acid is rooted in its distinct molecular architecture. The (2R) stereochemistry at the alpha-carbon designates it as a D-amino acid analog, which can be strategically employed to enhance peptide stability against enzymatic degradation. The primary amine and carboxylic acid groups allow for its seamless integration into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies.[1] The terminal azide group is the linchpin of its functionality, enabling highly specific and efficient conjugation reactions.[2]
Caption: 2D structure of (2R)-2-amino-5-azidopentanoic acid.
A summary of its key chemical properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-5-azidopentanoic acid | N/A |
| Synonyms | D-5-Azidonorvaline, D-δ-Azidoornithine | |
| Molecular Formula | C₅H₁₀N₄O₂ | N/A |
| Molecular Weight | 158.16 g/mol | N/A |
| CAS Number | 1097192-04-5 (for Fmoc protected version) | |
| Appearance | Typically a white to off-white powder | |
| Solubility | Soluble in water and polar organic solvents | N/A |
Synthesis of Azido Amino Acids
The synthesis of azido amino acids, including the (2R)-enantiomer, is a well-established process, often starting from readily available amino acid precursors.[3] A common and efficient strategy involves a two-step process starting from a protected amino acid such as Fmoc-D-glutamine.[3][4] This approach is favored for its scalability and the high purity of the final product, which is crucial for successful incorporation into peptides.[4]
The general workflow involves:
-
Hofmann Rearrangement: The carboxamide side chain of a protected amino acid like Fmoc-D-glutamine is converted to a primary amine. This reaction creates the necessary amine functionality at the terminal position of the side chain.[3]
-
Diazotransfer Reaction: The newly formed primary amine is then converted into an azide group. This is typically achieved using a diazotransfer reagent, such as imidazole-1-sulfonyl azide, which is considered a safer alternative to other azidating agents.[4]
This synthetic route is advantageous as it often requires minimal purification steps, yielding a product of sufficient purity for direct use in solid-phase peptide synthesis.[4]
Caption: General synthetic workflow for azido amino acids.
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most prominent application of (2R)-2-amino-5-azidopentanoic acid is its role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction forms a stable triazole ring by covalently linking the azide group with a terminal alkyne. The reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[5][6]
The CuAAC reaction's biocompatibility allows for the labeling of complex biomolecules, often in living cells, without interfering with native biological processes.[7][8] The resulting 1,4-disubstituted triazole linkage is exceptionally stable, making it a reliable method for creating permanent bioconjugates.
Caption: Schematic of the CuAAC click chemistry reaction.
Experimental Protocol: General CuAAC Bioconjugation
This protocol outlines a general method for conjugating an alkyne-modified molecule (e.g., a fluorescent probe) to a peptide containing a (2R)-2-amino-5-azidopentanoic acid residue.
Materials:
-
Azide-functionalized peptide
-
Alkyne-containing molecule (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10-100 mM stock solution of the azide-functionalized peptide in PBS.
-
Prepare a 10-100 mM stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water and 300 mM sodium ascorbate in water.[6]
-
Prepare a 100 mM stock solution of THPTA ligand in water.[6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized peptide and the alkyne-containing molecule. The molar ratio should be optimized but a slight excess of the alkyne probe is common.
-
Add PBS to achieve the desired final reaction volume.
-
Degas the solution by bubbling with nitrogen or argon for several minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[8]
-
-
Initiate the Reaction:
-
Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. Vortex briefly. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[6]
-
Initiate the click reaction by adding the sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[6]
-
Vortex the mixture gently.
-
-
Incubation:
-
Protect the reaction from light, especially if using fluorescent probes.
-
Incubate at room temperature for 30 minutes to 1 hour.[6] Reaction times may vary depending on the specific substrates.
-
-
Downstream Processing:
-
The click-labeled product is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or purification via chromatography.
-
| Parameter | Typical Range | Rationale |
| Peptide Concentration | 1-10 mg/mL | Ensures sufficient concentration for efficient reaction kinetics. |
| Alkyne:Azide Ratio | 1.5:1 to 10:1 | A slight to moderate excess of the alkyne probe drives the reaction to completion. |
| CuSO₄ Concentration | 50 µM - 1 mM | Catalytic amount; higher concentrations can sometimes lead to protein precipitation. |
| Sodium Ascorbate | 1-5 mM | Used in excess to ensure complete reduction of Cu(II) and maintain the Cu(I) state. |
| THPTA:CuSO₄ Ratio | 2:1 to 5:1 | The ligand stabilizes the copper catalyst and prevents its disproportionation. |
| Reaction Time | 30 min - 4 hours | Dependent on substrate reactivity and concentration. |
Further Applications in Drug Development and Research
Beyond bioconjugation, (2R)-2-amino-5-azidopentanoic acid is a valuable asset in several areas of drug development:
-
Peptide Stapling: The azide can be used in intramolecular click reactions to create "stapled" peptides. This conformational constraint can increase the peptide's helicity, stability, and cell permeability, enhancing its therapeutic potential.[1]
-
Prodrug Design: The amino acid structure can be incorporated into prodrugs to improve their pharmacokinetic properties. The amino acid moiety can leverage natural transport mechanisms to enhance cellular uptake.[9]
-
Drug Delivery Systems: The azide group provides a covalent attachment point for conjugating drugs to delivery vehicles like nanoparticles or liposomes.[5] This enables targeted delivery to specific tissues or cells, potentially increasing efficacy and reducing side effects.
Conclusion: An Enabling Technology
(2R)-2-amino-5-azidopentanoic acid is more than just a chemical reagent; it is an enabling technology for modern biochemical and pharmaceutical research. Its unique combination of an amino acid scaffold and a bioorthogonal azide handle provides a robust and versatile platform for peptide synthesis, bioconjugation, and the development of novel therapeutics. The ability to precisely and efficiently modify complex biological molecules through click chemistry has opened new avenues for understanding biological processes and designing next-generation drugs. As research continues to push the boundaries of chemical biology, the demand for sophisticated molecular tools like (2R)-2-amino-5-azidopentanoic acid is certain to grow.
References
-
PubChem. (n.d.). (R)-2-Amino-5-phosphonopentanoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides. Retrieved from [Link]
-
Mol-Instincts. (n.d.). (2S)-2-amino-5-guanidino-valeric acid - InChI Key. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Azido Amino Acids and Click Chemistry Building Blocks. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-AMINO-5-GUANIDINO-PENTANOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-Amino-5-cyanopentanoic acid. Retrieved from [Link]
-
PMC. (2018). Development of a Click-Chemistry Reagent Compatible with Mass Cytometry. Retrieved from [Link]
-
David Spring's group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Retrieved from [Link]
-
Genome.jp. (n.d.). KEGG COMPOUND: C00431. Retrieved from [Link]
-
Anaspec. (n.d.). (2S)-N-Fmoc-5-azido-pentanoic acid. Retrieved from [Link]
-
PMC. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Retrieved from [Link]
-
PMC. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]
-
Semantic Scholar. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. confluore.com.cn [confluore.com.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Azide Functional Group: A Linchpin of Modern Click Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The advent of "click chemistry," a term coined by K. B. Sharpless in 2001, marked a paradigm shift in chemical synthesis, prioritizing reactions that are high-yielding, wide in scope, and simple to perform.[1][2] At the heart of this chemical philosophy lies the azide functional group (–N₃), a small, stable, and uniquely reactive moiety that has become indispensable in fields ranging from drug discovery and bioconjugation to materials science.[3][4][5] This guide provides an in-depth exploration of the azide's central role in the most prominent click chemistry reactions, offering mechanistic insights, practical protocols, and a comparative analysis to inform experimental design.
The Azide: An Ideal Bioorthogonal Handle
The utility of the azide functional group in complex chemical environments, particularly in biological systems, stems from a unique combination of properties:
-
Bioorthogonality: Azides are virtually absent in native biological systems.[6] This means they are chemically inert to the vast array of functional groups present in cells, such as amines, thiols, and carboxylic acids, preventing unwanted side reactions.[3][7]
-
Small Size and Stability: The azide is a compact functional group, minimizing potential steric perturbation when incorporated into biomolecules like proteins, glycans, or nucleic acids.[8][9] It is also stable in aqueous conditions over a broad pH range (4 to 12) and at physiological temperatures.[1][10]
-
Latent Reactivity: While stable, the azide possesses a high-energy "spring-loaded" character. It acts as a soft electrophile or a 1,3-dipole, ready to undergo highly specific and exothermic reactions with a complementary partner, most notably an alkyne.[1][3] This controlled release of energy drives click reactions to completion.
Core Mechanisms: Azide-Alkyne Cycloadditions
The most powerful and widely used azide-based click reactions are [3+2] cycloadditions with alkynes, which form a highly stable 1,2,3-triazole linkage.[3][11] While the uncatalyzed thermal reaction (Huisgen cycloaddition) requires harsh temperatures and often yields a mixture of products, two catalyzed and strain-promoted variants have revolutionized the field.[1]
The CuAAC reaction is the quintessential click reaction. The addition of a copper(I) catalyst accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and, crucially, renders the reaction highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1][12]
Mechanism of Action: The currently accepted mechanism involves a dinuclear copper intermediate that dramatically lowers the activation energy of the cycloaddition.[12][13][14]
-
Formation of Copper Acetylide: A terminal alkyne coordinates to a Cu(I) species and is deprotonated, forming a copper(I) acetylide.[12]
-
Coordination with Azide: The azide then coordinates to a second copper atom, forming a dinuclear π,σ-bis(copper) acetylide complex.[1][12] This ternary complex is crucial for orienting the reactants.[13]
-
Cycloaddition: The coordinated azide undergoes intramolecular cyclization onto the alkyne, forming a six-membered copper-containing metallacycle.[12]
-
Ring Contraction & Protonolysis: This intermediate rapidly rearranges to a more stable dinuclear copper triazolide. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst.[12]
The active Cu(I) catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a mild reducing agent like sodium ascorbate.[12][14] The addition of a stabilizing ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyl-triazolylmethyl)amine (THPTA), is critical. These ligands protect the Cu(I) from oxidation and disproportionation and increase catalytic efficiency, which is especially important in complex biological media.[15][16]
Caption: The dinuclear catalytic cycle of the CuAAC reaction.
A major limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its application in living organisms.[15][17] This challenge spurred the development of SPAAC, a catalyst-free click reaction.[17][18]
Mechanism of Action: SPAAC utilizes a cyclooctyne, the smallest stable cyclic alkyne. The triple bond is forced into a non-linear geometry, creating significant ring strain (~18 kcal/mol). This stored energy dramatically lowers the activation barrier for the [3+2] cycloaddition with an azide.[18][19] The reaction proceeds rapidly at physiological temperatures without any catalyst, releasing the ring strain to form a stable triazole product.[16][] Unlike CuAAC, SPAAC typically produces a mixture of regioisomers.[17]
The development of various cyclooctyne derivatives (e.g., DIBO, DIFO, DBCO) has been crucial for tuning reaction kinetics. Electron-withdrawing groups on the cyclooctyne ring can further accelerate the reaction rate, making some SPAAC reactions nearly as fast as CuAAC.[19][21]
Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparative Analysis: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is a critical decision in experimental design, hinging on a trade-off between reaction speed and biocompatibility.[11][17]
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[11] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[11] |
| Catalyst | Required: Cu(I), typically from Cu(II) + reductant.[12] | None: Driven by ring strain.[] |
| Biocompatibility | Limited by copper cytotoxicity, though ligands can mitigate this.[15][17] Best for in vitro or ex vivo systems. | Excellent. Widely used for live cell and in vivo applications.[18][22] |
| Reaction Rate | Very fast. Second-order rate constants typically 10² - 10³ M⁻¹s⁻¹.[17][22] | Varies with cyclooctyne structure. Generally slower than CuAAC but can be very fast.[21][22] |
| Reactants | Small, easy-to-synthesize terminal alkynes and azides.[8] | Requires bulky, synthetically complex strained cyclooctynes.[21] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[11][12] | Produces a mixture of regioisomers.[17] |
Applications in Drug Development and Research
The azide functional group, through CuAAC and SPAAC, has revolutionized molecular assembly in biomedical research.[4][23]
-
Bioconjugation: This is a primary application. Azides can be incorporated into biomolecules (proteins, nucleic acids, glycans) either metabolically or through chemical modification.[24] These azide-tagged molecules can then be "clicked" with alkyne-bearing probes, such as fluorescent dyes, biotin, or drug molecules, for visualization, purification, and analysis.[4][23][25]
-
Drug Discovery: Click chemistry enables the rapid synthesis of large compound libraries for high-throughput screening.[2][23] It is instrumental in fragment-based drug discovery and for creating complex architectures like antibody-drug conjugates (ADCs), where a cytotoxic drug is precisely attached to a targeting antibody.[5][18]
-
Cellular and In Vivo Imaging: The bioorthogonality of SPAAC allows for the labeling and tracking of biomolecules in their native environment—inside living cells and even whole organisms—without disrupting normal cellular processes.[26][27][28]
Experimental Protocols
The following are generalized, self-validating protocols that serve as a starting point for specific applications.
This protocol describes the labeling of an azide-modified protein with an alkyne-functionalized fluorescent dye.
-
Reagent Preparation:
-
Protein: Prepare the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-10 mg/mL.
-
Alkyne Probe: Prepare a 10 mM stock solution of the alkyne-dye in DMSO.
-
Catalyst Premix: Prepare a solution containing 50 mM CuSO₄ and 250 mM THPTA ligand in water.[25] This 1:5 ratio stabilizes the copper.
-
Reductant: Prepare a fresh 50 mM solution of sodium ascorbate in water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add the alkyne-dye stock solution to a final concentration of 100 µM (a 10- to 50-fold molar excess over the protein is typical).
-
Add the CuSO₄/THPTA catalyst premix to a final copper concentration of 50-100 µM.[25]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[25]
-
-
Incubation and Validation:
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Validation: Monitor reaction completion by SDS-PAGE. The labeled protein will exhibit a shift in molecular weight and/or can be visualized by in-gel fluorescence, confirming covalent attachment.
-
-
Purification:
-
Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.
-
This protocol details the labeling of cell surface glycans that have been metabolically tagged with an azide-sugar.
-
Metabolic Labeling:
-
Cell Preparation:
-
Gently wash the cells three times with warm, serum-free medium or PBS to remove any unincorporated azide-sugar.[28]
-
-
SPAAC Reaction:
-
Washing and Validation:
-
Wash the cells three times with PBS to remove the excess, unreacted probe.[25]
-
Validation: The cells are now fluorescently labeled. Visualize the specific cell surface staining using fluorescence microscopy or quantify the labeling efficiency via flow cytometry. This direct visualization confirms the successful bioorthogonal reaction on the live cell surface.
-
Caption: General experimental workflow for bioorthogonal labeling using azide click chemistry.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sivakumar, P., Seelam, N., & Raj, A. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021302. Retrieved from [Link]
-
Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. (2024). Research and Reviews: A Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
-
Plass, T., Milles, S., Koehler, C., Schultz, C., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(4), 548-558. Retrieved from [Link]
-
A Recent Concept of Importance: Click Chemistry. (n.d.). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of "Click Chemistry" for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. Retrieved from [Link]
-
Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. PubMed. Retrieved from [Link]
-
Singh, R. K., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(12), 6031-6038. Retrieved from [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. Retrieved from [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research. PubMed. Retrieved from [Link]
-
Labeling proteins on live mammalian cells using click chemistry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Communications, 49(82), 9317-9331. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2716-2730. Retrieved from [Link]
-
Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1912-1921. Retrieved from [Link]
-
a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... (n.d.). ResearchGate. Retrieved from [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved from [Link]
-
Uttamapinant, C., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. PubMed. Retrieved from [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). ACS Omega. Retrieved from [Link]
-
Sivakumar, P., Seelam, N., & Raj, A. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. AIP Publishing. Retrieved from [Link]
-
Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
Site-specific protein labeling using PRIME and chelation-assisted click chemistry. (2013). Ting Laboratory. Retrieved from [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Chemical Communications. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-22. Retrieved from [Link]
-
Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[26]annulene derivative with electron-withdrawing substituents. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). PubMed. Retrieved from [Link]
-
Wang, C.-C., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7510-7533. Retrieved from [Link]
-
Role of Click Chemistry in Organic Synthesis. (2021). IntechOpen. Retrieved from [Link]
-
Scinto, S. L., et al. (2021). Bioorthogonal chemistry and its applications. ACS Chemical Biology, 16(12), 2842-2863. Retrieved from [Link]
-
Wang, C.-C., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. interchim.fr [interchim.fr]
- 7. Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 15. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. rroij.com [rroij.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Engineering Bioorthogonal Interfaces: A Comprehensive Guide to (2R)-2-Amino-5-Azidopentanoic Acid in Advanced Proteomics and Therapeutics
An in-depth technical guide on (2R)-2-amino-5-azidopentanoic acid engineered for researchers, application scientists, and drug development professionals.
Executive Summary
The expansion of the chemical space within biological systems relies heavily on the strategic incorporation of non-canonical amino acids (ncAAs). (2R)-2-amino-5-azidopentanoic acid —commonly referred to as D-azidonorvaline or H-D-Orn(N3)-OH—is a critical bioorthogonal building block. By combining the reactive versatility of an aliphatic azide with the proteolytic resistance of a D-amino acid stereocenter, this molecule serves as a premier tool for site-specific labeling, peptide drug stabilization, and the development of next-generation Antibody-Drug Conjugates (ADCs).
This whitepaper dissects the physicochemical properties, structural causality, and validated experimental workflows for deploying (2R)-2-amino-5-azidopentanoic acid in advanced synthetic and biological systems.
Physicochemical Profiling & Structural Causality
Understanding the fundamental properties of (2R)-2-amino-5-azidopentanoic acid is essential for predicting its behavior in solid-phase peptide synthesis (SPPS) and aqueous biological environments.
Quantitative Data Summary
The compound is commercially available in both its free base and hydrochloride salt forms. The table below outlines the critical parameters required for stoichiometric calculations and analytical validation [1][2].
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | (2R)-2-amino-5-azidopentanoic acid | (2R)-2-amino-5-azidopentanoic acid hydrochloride |
| Common Synonyms | D-azidonorvaline; H-D-Orn(N3)-OH | D-azidonorvaline HCl; H-D-Orn(N3)-OH·HCl |
| CAS Registry Number | 1858224-07-3 | 1858224-08-4 |
| Molecular Formula | C₅H₁₀N₄O₂ | C₅H₁₁ClN₄O₂ |
| Molecular Weight | 158.16 g/mol | 194.62 g/mol |
| SMILES | C(CO)N)CN=[N+]=[N-] | [N-]=[N+]=NCCCC(O)=O.Cl |
| Storage Conditions | 2–8 °C, desiccated | 2–8 °C, desiccated |
Structural Causality: Why the D-Isomer?
While the L-isomer (L-azidonorvaline, CAS 156463-09-1) is frequently utilized for ribosomal incorporation via engineered tRNA synthetases [3], the D-isomer (2R) is deliberately chosen for synthetic peptidomimetics and therapeutics.
-
Proteolytic Evasion: Endogenous proteases are stereoselective for L-amino acids. Incorporating the (2R) enantiomer into a peptide backbone creates a steric and electronic mismatch in the active sites of circulating proteases, dramatically extending the plasma half-life of the resulting therapeutic.
-
Bioorthogonal Reactivity: The terminal azide group is biologically inert (bioorthogonal). It does not cross-react with amines, carboxylates, or thiols found in natural biological systems, ensuring absolute chemoselectivity during downstream conjugation.
Mechanistic Pathways: Bioorthogonal Click Chemistry
The primary utility of (2R)-2-amino-5-azidopentanoic acid lies in its ability to undergo highly specific cycloadditions with alkynes. The causality behind choosing a specific click chemistry route depends on the biological constraints of the experiment.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Utilizes Cu(I) to catalyze the reaction with terminal alkynes. It is highly regiospecific (yielding only 1,4-disubstituted triazoles) but the copper catalyst can be cytotoxic, limiting its use in live-cell applications.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Utilizes cyclooctynes (e.g., DBCO, BCN). The inherent ring strain of the alkyne drives the reaction without the need for toxic metal catalysts, making it the gold standard for in vivo and live-cell labeling [2].
Caption: Mechanistic pathways of bioorthogonal click chemistry utilizing the azide moiety.
Experimental Workflows: Site-Specific Incorporation and Labeling
As an Application Scientist, ensuring reproducibility requires protocols that are self-validating. The following workflow details the incorporation of Fmoc-protected (2R)-2-amino-5-azidopentanoic acid into a peptide, followed by SPAAC labeling.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality: The azide group is stable under standard Fmoc-SPPS conditions (piperidine deprotection and TFA cleavage), allowing it to be incorporated seamlessly without specialized orthogonal protection strategies.
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min). Validation: Perform a positive Kaiser test (blue color indicates free amines).
-
Coupling: Dissolve 4 eq (0.4 mmol) of Fmoc-(2R)-2-amino-5-azidopentanoic acid, 4 eq of HATU, and 8 eq of DIPEA in minimal DMF. Add to the resin and agitate for 1 hour at room temperature.
-
Validation of Coupling: Perform a Kaiser test. A negative result (yellow/colorless) confirms complete coupling. If positive, repeat step 3.
-
Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours. The azide is stable to TFA.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: SPAAC Labeling with DBCO-Fluorophore
Causality: SPAAC is chosen here to avoid Cu(I)-induced peptide oxidation or aggregation.
Step-by-Step Methodology:
-
Preparation: Dissolve the purified azide-containing D-peptide in PBS (pH 7.4) to a final concentration of 1 mM.
-
Conjugation: Add 1.5 eq of DBCO-Cy5 (or desired DBCO-cargo) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 10% v/v to prevent peptide precipitation.
-
Incubation: Agitate the mixture at room temperature in the dark for 2–4 hours.
-
Validation & Purification: Monitor the reaction via LC-MS. The product mass should exactly equal the sum of the peptide mass and the DBCO-Cy5 mass (no leaving groups are lost in cycloaddition). Purify the conjugate via preparative RP-HPLC.
Caption: Experimental workflow from SPPS incorporation to bioorthogonal validation.
Applications in Drug Development
The integration of (2R)-2-amino-5-azidopentanoic acid is transforming therapeutic pipelines:
-
Antibody-Drug Conjugates (ADCs): By incorporating azide-bearing D-amino acids into the peptide linkers of ADCs, developers can utilize SPAAC to attach cytotoxic payloads. The D-stereocenter ensures the linker remains stable in systemic circulation, preventing premature payload release and off-target toxicity, while still allowing targeted intracellular release upon lysosomal degradation [2].
-
Proteomics and Target Identification: D-azidonorvaline can be synthesized into photoaffinity probes. Once the probe binds its target, UV irradiation covalently crosslinks the complex, and the azide handle is subsequently used to pull down the complex via biotin-alkyne click chemistry for LC-MS/MS identification [3].
References
-
MDPI. "Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains." International Journal of Molecular Sciences. Available at:[Link]
In-Depth Technical Guide: Physical and Chemical Properties of 5-Azidonorvaline in Bioconjugation and Drug Development
Executive Summary & Core Directive
As a Senior Application Scientist, I approach the integration of non-canonical amino acids (ncAAs) not merely as a synthetic step, but as a strategic architectural decision. 5-Azidonorvaline (often abbreviated as Nva(5-N3) or 2-amino-5-azidopentanoic acid) is a critical ncAA that has revolutionized site-specific bioconjugation. By acting as a methionine surrogate, it can be incorporated into proteins via the methionyl-tRNA synthetase pathway in methionine-depleted bacterial cultures[1]. Furthermore, it is a staple in Solid-Phase Peptide Synthesis (SPPS) for generating bioorthogonal handles.
This whitepaper dissects the physical and chemical properties of 5-Azidonorvaline, explaining the causality behind its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and providing self-validating experimental protocols for drug development professionals.
Physicochemical Profile
Understanding the physicochemical baseline of 5-Azidonorvaline is critical for predicting its behavior during peptide synthesis and physiological deployment. The terminal azide group (-N3) is kinetically stable under physiological conditions but highly reactive in the presence of specific catalysts or strained alkynes.
Table 1: Quantitative Physicochemical Data of 5-Azidonorvaline
| Property | Value / Description |
| Chemical Name | (2S)-2-Amino-5-azidopentanoic acid |
| CAS Registry Number | 156463-09-1 (Free base); 1782935-10-7 (HCl salt)[2] |
| Molecular Formula | C5H10N4O2[3] |
| Molecular Weight | 158.16 g/mol (Free base); 194.6 g/mol (HCl salt)[4] |
| SMILES String | N=[N+]=[N-]CCCC(N)C(=O)O[5] |
| Physical State | Solid at room temperature[6] |
| Solubility | Soluble in aqueous buffers (pH > 6) and polar organic solvents (DMF, DMSO) |
| Stability | Kinetically stable in biological milieu; resistant to natural proteases[7] |
Mechanistic Role in Click Chemistry (CuAAC)
The primary utility of 5-Azidonorvaline lies in its bioorthogonal azide moiety. In medicinal chemistry, the native amide bond is highly susceptible to proteolytic cleavage. CuAAC "click" chemistry replaces these labile bonds with 1,4-disubstituted 1,2,3-triazoles, which act as robust amide bond isosteres[7].
Causality in Experimental Design: Why choose 5-Azidonorvaline over shorter homologues (like 2-amino-4-azidobutyric acid)? The three-carbon aliphatic side chain of norvaline provides an optimal spacer length. This flexibility minimizes steric hindrance during the cycloaddition event, while maintaining the tight structural constraints required for correctly folding complex structures like β-hairpin analogs[8].
Mechanistic pathway of CuAAC utilizing 5-Azidonorvaline to form a triazole linkage.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodology represents a self-validating system for incorporating 5-Azidonorvaline into a peptide backbone and subsequently attaching a therapeutic payload.
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Loading: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min).
-
Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.
-
-
Coupling of Fmoc-5-Azidonorvaline-OH:
-
Causality: The azide group is completely stable to standard Fmoc/tBu chemistry. Activate 3 equivalents of Fmoc-5-Azidonorvaline-OH using HATU/DIPEA in DMF. React for 60 minutes.
-
Validation: Perform a Kaiser test; a yellow/colorless result confirms complete coupling.
-
-
Cleavage: Cleave the peptide from the resin using a TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.
-
Critical Trustworthiness Check:Never use thiol-based scavengers (e.g., ethanedithiol) during cleavage. Thiols will rapidly reduce the azide to an amine, destroying your bioorthogonal handle.
-
Phase 2: CuAAC Bioconjugation
-
Preparation: Dissolve the purified azido-peptide in a degassed aqueous buffer (pH 7.0-7.4) containing 10-20% DMSO to aid solubility.
-
Catalyst Generation In Situ:
-
Add the alkyne-functionalized payload (1.2 eq).
-
Add CuSO4 (0.5 eq) and a stabilizing ligand (e.g., THPTA, 2.5 eq).
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate (NaAsc, 5 eq) to reduce Cu(II) to the active Cu(I) species[8].
-
-
Incubation & Validation: Stir at room temperature for 2-4 hours.
-
Validation: Monitor reaction progress via LC-MS. The product mass must exactly equal the sum of the azido-peptide and alkyne-payload masses.
-
Self-validating workflow for SPPS incorporation of 5-Azidonorvaline and CuAAC conjugation.
High-Impact Applications in Drug Development
The unique properties of 5-Azidonorvaline have made it indispensable in modern therapeutics:
-
Knottin-Drug Conjugates (KDCs): Knottins are highly stable, disulfide-rich peptides. By substituting a specific residue with 5-Azidonorvaline, researchers can site-specifically conjugate potent cytotoxins like MMAE via a Val-Cit-PAB linker using copper-free click chemistry. This targeted approach significantly improves solid tumor penetration compared to bulky Antibody-Drug Conjugates (ADCs)[9].
-
Peptide-Based Subunit Vaccines: 5-Azidonorvaline is utilized to link lipid cores to peptide epitopes, creating self-assembling nanoparticles that induce high IgG titers without the need for toxic adjuvants[10].
-
Nucleic Acid Carriers: Sequence-defined oligo(ethanamino)amides incorporate 5-Azidonorvaline to attach targeting ligands (like EGF) via click chemistry, enhancing the intracellular delivery and endosomal escape of therapeutic nucleic acids[11].
References
- Peptide Conjugation via CuAAC 'Click' Chemistry - PMC - NIH. Source: nih.gov.
- EVT-2999922 - EvitaChem. Source: evitachem.com.
- Azides in carbohydrate chemistry - KOPS. Source: uni-konstanz.de.
- The development of peptide-based subunit vaccines - UQ eSpace. Source: uq.edu.au.
- Proton-sponge activity and receptor-targeting of sequence-defined nucleic acid carriers - LMU Munich. Source: uni-muenchen.de.
- WO2020237078A1 - Drug conjugates and methods of using same - Google Patents. Source: google.com.
- 5-Azidonorvaline - Lookchem. Source: lookchem.com.
- H-Orn(N3).HCl - Bapeks. Source: bapeks.com.
- (2S)-2-Amino-5-azidopentanoic acid | C5H10N4O2 | CID 53662155 - NIH. Source: nih.gov.
Sources
- 1. scribd.com [scribd.com]
- 2. evitachem.com [evitachem.com]
- 3. (2S)-2-Amino-5-azidopentanoic acid | C5H10N4O2 | CID 53662155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H-Orn(N3).HCl [bapeks.com]
- 5. lookchem.com [lookchem.com]
- 6. evitachem.com [evitachem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. WO2020237078A1 - Drug conjugates and methods of using same - Google Patents [patents.google.com]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Principles of bioorthogonal non-canonical amino acid tagging (BONCAT).
Defining the Translatome: Principles and Protocols of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)
Executive Summary
Proteome dynamics are central to cellular adaptation, disease progression, and therapeutic response. However, traditional mass spectrometry (MS) struggles to distinguish newly synthesized proteins from the vast, pre-existing protein pool. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) overcomes this limitation by exploiting the promiscuity of the endogenous translational machinery to incorporate synthetic amino acids into nascent polypeptides[1]. This whitepaper provides an authoritative, mechanistic guide to BONCAT, designed for researchers and drug developers focusing on protein turnover, spatial biology, and targeted therapeutics.
Mechanistic Foundations of BONCAT
The core principle of BONCAT relies on two distinct biochemical phases: metabolic labeling via translation and chemoselective tagging via bioorthogonal click chemistry[2].
-
Metabolic Labeling: The endogenous methionyl-tRNA synthetase (MetRS) cannot perfectly distinguish canonical L-methionine from structurally similar non-canonical amino acids (ncAAs)[1]. When cells are pulsed with ncAAs, these surrogates are cotranslationally incorporated into proteins at methionine sites.
-
Bioorthogonal Tagging: The incorporated ncAAs contain bioorthogonal functional groups (azides or alkynes) that are biologically inert. Upon cell lysis, these groups are covalently reacted with affinity tags (e.g., biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3][4].
Step-by-step mechanistic workflow of BONCAT for translatome profiling.
Quantitative Comparison of Non-Canonical Amino Acids
Selecting the correct ncAA is critical for experimental success. AHA and HPG are utilized for global translatome analysis, whereas Azidonorleucine (ANL) is reserved for cell-type-specific labeling[5][6].
| Non-Canonical Amino Acid | Functional Group | Target Synthetase | Click Chemistry Partner | Primary Application |
| AHA (Azidohomoalanine) | Azide | Endogenous Wild-Type MetRS | Alkyne (CuAAC) or DBCO (SPAAC) | Global translatome profiling[1] |
| HPG (Homopropargylglycine) | Alkyne | Endogenous Wild-Type MetRS | Azide (CuAAC) | Global translatome profiling[7] |
| ANL (Azidonorleucine) | Azide | Mutant MetRS (L274G) | Alkyne (CuAAC) or DIBO (SPAAC) | Cell-type specific translatome[5] |
Experimental Methodology: A Self-Validating Protocol
A robust BONCAT protocol must include stringent controls to validate that the signal originates exclusively from de novo synthesis. The following workflow outlines the optimized procedure for mammalian cell culture, emphasizing the causality behind critical steps[3][8].
Step 1: Methionine Depletion
-
Action: Wash cells with PBS and incubate in methionine-free media for 30–60 minutes.
-
Causality: Endogenous L-methionine outcompetes AHA/HPG for MetRS binding. Depleting the intracellular methionine pool ensures high-efficiency incorporation of the synthetic surrogate[5].
Step 2: ncAA Pulse Labeling
-
Action: Supplement the media with AHA or HPG (typically 1–4 mM) for the desired temporal window (e.g., 2–4 hours)[1].
-
Quality Control (Self-Validation): Always run two parallel controls: (1) A positive control treated with canonical L-methionine, and (2) A negative control treated with AHA plus a protein synthesis inhibitor (e.g., cycloheximide). This proves the labeling is strictly translation-dependent[1].
Step 3: Cell Lysis and Alkylation
-
Action: Lyse cells in a denaturing buffer (e.g., 1% SDS, 1% Nonidet P-40). Treat lysates with 20 mM iodoacetamide (IAA) for 1.5 hours in the dark[4][8].
-
Causality: Free thiol groups on cysteine residues can non-specifically react with alkynes or cyclooctynes during click chemistry, creating high background noise. Alkylation permanently blocks these thiols, ensuring absolute bioorthogonality and high signal-to-noise ratios[8].
Step 4: Click Chemistry (Azide-Alkyne Cycloaddition)
-
Action: Add the click reagents to the alkylated lysate. For CuAAC: Biotin-alkyne, CuSO4, a stabilizing ligand (e.g., THPTA), and a reducing agent (sodium ascorbate). React for 1–2 hours at room temperature[3].
Step 5: Affinity Enrichment and LC-MS/MS
-
Action: Precipitate proteins to remove excess click reagents. Resuspend the pellet and incubate with streptavidin-coated magnetic beads. Perform stringent washes (including high-salt and 2M urea buffers) to remove non-specifically bound pre-existing proteins[1]. Elute or perform on-bead trypsin digestion for downstream LC-MS/MS[3].
Advanced Application: Cell-Type Specific BONCAT (CT-BONCAT)
In complex tissues or in vivo models (e.g., mouse brain or tumor microenvironments), global labeling cannot distinguish which cell type produced a specific protein. CT-BONCAT overcomes this by utilizing a mutant MetRS (L274G)[9].
Mechanistic Logic: The L274G mutation enlarges the amino acid binding pocket of MetRS, allowing it to accommodate Azidonorleucine (ANL)—a bulky ncAA that endogenous wild-type MetRS cannot utilize[5]. By driving L274G expression under a cell-type-specific promoter (e.g., via Cre-recombinase), only the targeted cells will incorporate ANL into their nascent proteome, even when the entire organism is exposed to the ncAA[4][9].
Logical architecture of Cell-Type Specific BONCAT (CT-BONCAT) using mutant MetRS.
Applications in Drug Development & Secretomics
BONCAT is uniquely suited for secretomics and host-pathogen interactions. By isolating the culture medium and performing click-enrichment, researchers can identify low-abundance secreted proteins that are normally masked by high-abundance serum proteins. For example, CT-BONCAT has been successfully deployed to selectively label and enrich secreted bacterial virulence factors (e.g., Yersinia Yop proteins) directly from infected host cell lysates[6].
Furthermore, in drug development, BONCAT enables the precise measurement of protein turnover rates—a critical metric for evaluating the efficacy of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues.
References
-
[1] Dieterich DC, et al. Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). PNAS. 1
-
[2] Russell, B. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT).2
-
[3] Dieterich DC, et al. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols / Springer Nature. 3
-
[5] Mahdavi A, et al. Bioorthogonal non-canonical amino acid tagging to track transplanted human induced pluripotent stem cell-specific proteome. PMC / NIH. 5
-
[6] Mahdavi A, et al. Identification of secreted bacterial proteins by noncanonical amino acid tagging. PNAS.6
-
[7] Mehta D, et al. Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. 7
-
[8] Anim EP, et al. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS One. 8
-
[4] Evans, et al. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation. PMC / NIH. 4
-
[9] Alvarez-Castelao B, et al. Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo. Max Planck Neuroscience / Nature Protocols. 9
Sources
- 1. pnas.org [pnas.org]
- 2. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 3. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Springer Nature Experiments [experiments.springernature.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo | bioRxiv [biorxiv.org]
- 8. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 9. maxplanckneuroscience.org [maxplanckneuroscience.org]
Application Notes and Protocols: Incorporation of 5-Azido-L-norvaline into Recombinant Proteins
Introduction: Expanding the Genetic Alphabet for Advanced Protein Engineering
The central dogma of molecular biology describes the production of proteins from a limited palette of twenty canonical amino acids. While this set provides remarkable functional diversity, the ability to incorporate non-canonical amino acids (ncAAs) with unique chemical functionalities opens a new frontier in protein engineering and drug development.[1][2] By expanding the genetic code, we can introduce bioorthogonal handles, fluorescent probes, post-translational modifications, or photocrosslinkers directly into the protein backbone.[3]
This guide focuses on the residue-specific incorporation of 5-Azido-L-norvaline , a methionine analogue that introduces a versatile azide moiety into the protein structure. This azide group serves as a bioorthogonal chemical handle, enabling highly specific and efficient covalent modification through "click chemistry".[4][5][6] This allows for precise protein labeling, immobilization, and the construction of complex bioconjugates for therapeutic and diagnostic applications.
The Mechanism: Leveraging and Engineering the Translational Machinery
The successful incorporation of any ncAA hinges on the ability to "trick" the cell's translational machinery. This is primarily governed by the specificity of aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for charging tRNAs with their cognate amino acids.[7]
5-Azido-L-norvaline, also known as azidonorleucine (Anl), is a structural analogue of methionine (Met).[7] However, its side chain is bulkier than that of methionine or its shorter-chain cousin, azidohomoalanine (Aha). While wild-type E. coli methionyl-tRNA synthetase (MetRS) can charge Aha to its cognate tRNAMet, its active site is too constrained to efficiently accommodate the larger Anl.[7][8]
Therefore, high-efficiency incorporation of 5-Azido-L-norvaline requires an engineered MetRS . Researchers have developed mutant MetRS variants with enlarged substrate-binding pockets that preferentially recognize and activate Anl while discriminating against the natural methionine.[8][9] This engineered enzyme is the cornerstone of the protocols described herein.
Caption: Mechanism of 5-Azido-L-norvaline (Anl) incorporation via an engineered MetRS.
Core Methodologies: In Vivo vs. Cell-Free Systems
There are two primary platforms for incorporating 5-Azido-L-norvaline into a target protein: in vivo expression using a host organism like E. coli, and in vitro expression using a cell-free protein synthesis (CFPS) system. The choice depends on factors like desired yield, protein complexity, potential toxicity of the ncAA, and experimental throughput.
| Feature | In Vivo Expression (E. coli) | Cell-Free Protein Synthesis (CFPS) |
| Principle | Utilizes the entire cellular machinery of a living host. | Uses cell lysate containing the necessary translational components.[10] |
| Yield | Generally higher for well-behaved proteins (>20 mg/L is achievable).[11] | Typically lower, but systems are improving (often µg/mL to >1 mg/mL).[12][13] |
| Complexity | Requires transformation and culture of live cells; protein purification from complex lysate. | Simpler setup; direct addition of components; often cleaner product.[10] |
| Speed | Slower; requires cell growth, induction, and harvesting (typically 1-2 days). | Faster; reactions can be completed in hours. |
| Toxicity | Potential for ncAA or target protein to be toxic to the host cell.[14] | Tolerant to toxic components as cell viability is not required. |
| Cost | Relatively inexpensive media and reagents. | Can be more expensive due to the cost of the cell extract and energy sources. |
| Applications | Large-scale production, surface display.[11] | High-throughput screening, synthesis of toxic proteins, prototyping.[12][14] |
Experimental Workflow Overview
The overall process, from gene to labeled protein, involves several key stages. This workflow highlights the major decision points and experimental phases for both in vivo and cell-free approaches.
Caption: General experimental workflow for protein production with 5-Azido-L-norvaline.
PART 1: In Vivo Incorporation Protocol
This protocol is designed for the expression of an azide-modified protein in a methionine-auxotrophic E. coli strain. The use of an auxotroph is critical as it prevents the endogenous synthesis of methionine, which would otherwise compete with 5-Azido-L-norvaline (Anl) for incorporation.[14][15]
Materials
-
Host Strain: E. coli M15MA or other suitable Met-auxotrophic strain.
-
Plasmids:
-
Reagents:
-
5-Azido-L-norvaline (Anl)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Minimal medium (e.g., M9) supplemented with all 20 canonical amino acids.
-
Minimal medium lacking methionine but supplemented with the other 19 amino acids.
-
Appropriate antibiotics.
-
Step-by-Step Methodology
-
Transformation: Co-transform the Met-auxotrophic E. coli with the plasmid for your target protein and the plasmid for the engineered MetRS. Plate on selective agar plates and incubate overnight.
-
Starter Culture: Inoculate a single colony into 5-10 mL of minimal medium supplemented with all 20 amino acids and appropriate antibiotics. Grow overnight at 37°C with shaking. This step ensures the initial biomass is healthy and not stressed by the absence of methionine.
-
Main Culture Growth: Inoculate a larger volume (e.g., 500 mL) of the same complete minimal medium with the overnight culture to an initial OD600 of ~0.05. Grow at 37°C with vigorous shaking until the OD600 reaches 1.0.[8]
-
Induction Preparation (Crucial Step):
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Discard the supernatant. To remove all traces of methionine, wash the cell pellet twice by gently resuspending it in an equal volume of sterile, pre-warmed (37°C) minimal medium that contains no amino acids . Centrifuge again after each wash.
-
This washing procedure is the key to achieving high incorporation efficiency by depleting the intracellular pool of methionine.
-
-
Induction:
-
Resuspend the final washed cell pellet in pre-warmed minimal medium lacking methionine but supplemented with the other 19 amino acids.
-
Add 5-Azido-L-norvaline (Anl) to a final concentration of 1-2 mM.[16]
-
Allow the cells to adapt for 15-30 minutes with shaking.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[16]
-
-
Expression and Harvest:
-
Incubate the culture at a reduced temperature (e.g., 30°C) for 5-6 hours or overnight at 16-20°C to improve protein folding and solubility.[16]
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
PART 2: Cell-Free Protein Synthesis (CFPS) Protocol
CFPS provides a rapid method for producing proteins containing 5-Azido-L-norvaline, bypassing the complexities of cell culture and transformation.[10][17] This protocol is based on a commercially available E. coli S30 extract system.
Materials
-
CFPS Kit: Commercial E. coli-based cell-free protein synthesis kit (e.g., PURExpress® or S30-based systems).
-
Plasmid: High-purity expression plasmid containing your gene of interest under a T7 promoter. The plasmid should also express the engineered MetRS for Anl. If not on the same plasmid, it must be added separately.
-
Reagents:
-
5-Azido-L-norvaline (Anl)
-
Nuclease-free water
-
Step-by-Step Methodology
-
Thawing Reagents: Thaw all CFPS kit components (cell extract, reaction mix, etc.) on ice. Keep the cell extract on ice at all times to preserve its activity.
-
Reaction Assembly: In a nuclease-free microcentrifuge tube on ice, assemble the reaction mixture according to the manufacturer's protocol. A typical reaction might look like this:
| Component | Volume (for 25 µL reaction) | Final Concentration |
| S30 Extract / Solution A | 10 µL | - |
| Premix / Solution B | 7.5 µL | - |
| Amino Acid Mix (lacking Met) | 2.5 µL | - |
| 5-Azido-L-norvaline (Anl, 10 mM stock) | 2.5 µL | 1 mM |
| Expression Plasmid (250 ng/µL) | 1.0 µL | 10 ng/µL |
| Nuclease-free Water | 1.5 µL | - |
| Total Volume | 25 µL |
-
Incubation: Gently mix the components by pipetting. Incubate the reaction at the recommended temperature (typically 30-37°C) for 2-4 hours. For larger proteins, a lower temperature (e.g., 30°C) and longer incubation may improve yield and solubility.
-
Analysis: After incubation, the reaction can be analyzed directly by SDS-PAGE or proceed to purification. The lack of a complex cellular proteome often simplifies downstream processing.
PART 3: Protein Labeling via Click Chemistry
Once the azide-modified protein has been purified, the azide handle can be specifically conjugated to a molecule of interest (e.g., a fluorophore, biotin, or drug) that bears a terminal alkyne.[18]
Caption: Comparison of CuAAC and SPAAC click chemistry pathways for protein labeling.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is highly efficient but requires a copper catalyst, which can be cytotoxic, making it ideal for purified proteins in vitro.[5]
-
Prepare Stock Solutions:
-
Protein: Purified azide-protein at 1-5 mg/mL in PBS or HEPES buffer, pH 7.4.
-
Alkyne Probe: 10 mM in DMSO.
-
CuSO4: 50 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water. The ligand stabilizes the Cu(I) oxidation state.
-
Reducing Agent (e.g., Sodium Ascorbate): 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reagents in the following order:
-
Azide-modified protein (to a final concentration of ~20-50 µM).
-
Alkyne probe (add to 5-10 fold molar excess over the protein).
-
CuSO4 and Ligand premix (add to a final concentration of 1 mM CuSO4 and 2.5 mM Ligand).
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.
-
-
Incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
-
Analysis and Cleanup: Analyze the reaction by SDS-PAGE. A successful reaction will show a band shift or can be visualized directly by in-gel fluorescence. Remove excess reagents by dialysis or size-exclusion chromatography.
PART 4: Verification and Analysis
Confirming the successful incorporation of 5-Azido-L-norvaline and subsequent labeling is essential for data integrity.
-
SDS-PAGE: The primary tool for initial assessment. Comparing uninduced, induced, and labeled samples will show the appearance of your target protein and a potential molecular weight shift upon labeling.
-
In-Gel Fluorescence: If a fluorescent alkyne probe was used, the gel can be imaged directly on a fluorescence scanner to confirm covalent labeling.
-
Mass Spectrometry (MS): The definitive method. Electrospray ionization (ESI) mass spectrometry of the intact protein can confirm the mass shift corresponding to the replacement of methionine (149.21 Da) with 5-Azido-L-norvaline (158.18 Da). Tandem MS (MS/MS) of tryptic peptides can pinpoint the exact locations of incorporation.[11][19]
-
Western Blotting: If a biotin-alkyne probe was used, the labeled protein can be detected using a streptavidin-HRP conjugate.[20]
References
- Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. Google Scholar.
- Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology.
- Incorporation of non-canonical amino acids. Methods in Molecular Biology.
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
- Prospects of In vivo Incorporation of Non-canonical Amino acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology.
- A single genomic copy of an engineered methionyl-tRNA synthetase enables robust incorporation of azidonorleucine into recombinant proteins in E. coli. Journal of the American Chemical Society.
- An Engineered Methionyl-tRNA Synthetase Enables Azidonorleucine Incorporation in Methionine Prototrophic Bacteria.
- Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo. ACS Chemical Biology.
- Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids.
- Click Chemistry. SiChem.
- Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis. CaltechAUTHORS.
- Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology.
- Click Chemistry. Med Chem 101.
- Click Chemistry: A valuable tool for peptide and protein modific
- Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling.
- Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorpor
- Cell-Free Protein Synthesis. Protocols.io.
- Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation.
- Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli. Protein Science.
- A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols.
- Cell-free protein synthesis for nonribosomal peptide synthetic biology. Frontiers in Bioengineering and Biotechnology.
- Synthesis and protein incorporation of azido-modified unn
- Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes. Methods in Molecular Biology.
- Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Analytical and Bioanalytical Chemistry.
- Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.
- Application Notes and Protocols for Protein Labeling via Azide-Medi
Sources
- 1. Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System – SQ Online [sqonline.ucsd.edu]
- 2. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry - SiChem [sichem.de]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis [authors.library.caltech.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. A single genomic copy of an engineered methionyl-tRNA synthetase enables robust incorporation of azidonorleucine into recombinant proteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]
- 14. journals.asm.org [journals.asm.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Click Chemistry: A valuable tool for peptide and protein modification - Bachem [bachem.com]
- 19. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azido-labeled proteins.
Application Note: High-Efficiency Protein Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Principles
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone bioorthogonal reaction for protein modification, live-cell imaging, and the development of Antibody-Drug Conjugates (ADCs)[1]. Unlike traditional copper-catalyzed alkyne-azide cycloaddition (CuAAC), SPAAC eliminates the need for cytotoxic copper(I) catalysts, thereby preserving the structural integrity and biological activity of sensitive proteins[2].
The reaction is driven by the release of angle strain inherent in cyclic alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)[3]. When a strained alkyne encounters an azide-functionalized protein, they spontaneously undergo a 1,3-dipolar cycloaddition to form a stable 1,2,3-triazole linkage under mild, physiological conditions[2].
Kinetic Drivers & Causality in Experimental Design
Successful SPAAC bioconjugation is not merely about mixing reagents; it requires strategic optimization of the microenvironment and steric factors. Understanding the causality behind these variables is critical for maximizing yield.
-
Buffer Effects (The HEPES Advantage): While PBS is ubiquitous in biology, it is suboptimal for SPAAC. Research demonstrates that HEPES buffer (pH 7.0) significantly accelerates SPAAC kinetics, yielding rate constants up to 37% higher than PBS[4].
-
Steric Hindrance & Linker Engineering: Antibodies and large globular proteins impose severe steric barriers that bury the target azide. Incorporating a polyethylene glycol (PEG) spacer (e.g., PEG4 or PEG5) between the DBCO moiety and the payload extends the reactive group into the solvent, increasing the second-order rate constant by approximately 31%[5][6].
-
Azide Electronics: The electron-donating capacity of the azide handle directly impacts the reaction speed. Modulating the azide's local environment can tune the reaction kinetics for specific applications[6].
Table 1: Quantitative Kinetic Parameters for SPAAC Reactions
| Parameter | Suboptimal Condition | Optimized Condition | Kinetic Impact / Causality |
| Buffer System | PBS (pH 7.0) | HEPES (pH 7.0) | HEPES increases the reaction rate by ~37%. The buffer ions positively influence transition state stabilization[4]. |
| Steric Spacer | DBCO-Probe (Direct) | DBCO-PEG5-Probe | A PEG linker reduces steric hindrance from the protein surface, enhancing the rate constant by ~31%[4][5]. |
| Co-Solvent | >10% DMSO | ≤5% DMSO | High DMSO denatures proteins. Keeping DMSO low preserves folding while maintaining DBCO solubility[7]. |
| Cell Media | RPMI | DMEM | For live-cell labeling, DMEM yields significantly faster reaction rates (up to 122% increase) than RPMI[4]. |
Workflow & Logical Relationships
Fig 1. End-to-end workflow for SPAAC-mediated protein bioconjugation.
Detailed Experimental Protocols
This protocol utilizes a self-validating system. Do not proceed to the SPAAC conjugation (Protocol B) without analytically confirming the success of the azide incorporation (Protocol A).
Protocol A: Site-Specific Azide Incorporation via Unnatural Amino Acids (UAA) Causality: Genetic incorporation of an azide-bearing amino acid like p-azidophenylalanine (AzF) provides absolute control over the conjugation site, preventing heterogeneous labeling that plagues traditional NHS-ester amine coupling[1][8].
-
Expression Setup: Transform E. coli with a plasmid encoding your protein of interest containing an amber stop codon (TAG) at the desired labeling site, alongside a plasmid for the evolved aminoacyl-tRNA synthetase/tRNA pair specific for AzF[8].
-
Induction: Grow cultures in LB medium. At OD600 = 0.6, supplement the medium with 1-2 mM p-azidophenylalanine (AzF) and induce expression with IPTG[8].
-
Purification: Lyse the cells and purify the azido-tagged protein using standard affinity chromatography (e.g., Ni-NTA).
-
Self-Validation Checkpoint (Critical): Perform intact mass spectrometry (ESI-TOF) on the purified protein. You must observe a mass shift corresponding to the substitution of the native amino acid with AzF before proceeding to the expensive DBCO conjugation step.
Protocol B: The SPAAC Conjugation Reaction Causality: DBCO is highly hydrophobic. Introducing it too rapidly or in excessive organic solvent will cause protein precipitation. A controlled, low-organic-solvent environment ensures high yield[7].
-
Buffer Exchange: Dialyze or use a spin column to exchange the azido-protein into 50 mM HEPES, 150 mM NaCl, pH 7.0. Do not use PBS if maximum kinetic efficiency is required[4].
-
Protein Concentration: Adjust the azido-protein concentration to 10–50 µM.
-
Probe Preparation: Dissolve the DBCO-PEG-probe (e.g., DBCO-PEG4-Fluorophore) in anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature degradation of the probe.
-
Reaction Initiation: Add the DBCO-probe to the protein solution to achieve a 10- to 20-fold molar excess[7]. Crucial: Ensure the final concentration of DMSO does not exceed 5-10% (v/v) to avoid protein denaturation[7].
-
Incubation: Incubate the reaction mixture for 2 to 6 hours at room temperature (25°C), or overnight at 4°C[1]. The reaction proceeds by simple mixing; no copper or reducing agents are needed[9].
-
Quenching (Recommended): Add a 100-fold molar excess (relative to the protein) of a low-molecular-weight azide (e.g., 2-azidoethanol) and incubate for 30 minutes. Causality: This caps unreacted DBCO, preventing it from nonspecifically adhering to hydrophobic patches on the protein.
-
Purification: Remove the quenched DBCO-probe using Size Exclusion Chromatography (SEC) or a desalting spin column.
Troubleshooting & Optimization Logic
Fig 2. Troubleshooting logic tree for optimizing SPAAC reaction kinetics.
Final Validation: Run the final product on an SDS-PAGE gel. A successful conjugation with a large probe (e.g., a PEG chain or another protein) will result in a visible molecular weight shift[8]. If a fluorophore was used, perform in-gel fluorescence imaging prior to Coomassie staining[1].
References
-
Title: Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition Source: NIH (JoVE) URL: [Link]
-
Title: The effects of buffer, pH, and temperature upon SPAAC reaction rates Source: RSC Publishing URL: [Link]
-
Title: Glen Report 35-25: Product Review DBCO Source: Glen Research URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. glenresearch.com [glenresearch.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 5-Azido-L-norvaline Concentration for Robust Metabolic Labeling in Cell Culture
Introduction: Probing Proteome Dynamics with 5-Azido-L-norvaline
The ability to distinguish newly synthesized proteins from the pre-existing proteome is crucial for understanding the dynamic cellular responses to various stimuli, developmental cues, and disease states. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for this purpose.[1][2] At the heart of this method is the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle, such as an azide, into nascent polypeptide chains.
5-Azido-L-norvaline is a valuable tool for these investigations. As an analog of the essential amino acid methionine, it is recognized by the cellular translational machinery and incorporated into newly synthesized proteins.[3] The azide moiety serves as a chemical handle for subsequent ligation to a reporter molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a set of reactions commonly known as "click chemistry".[2][4][5] This allows for the specific detection, visualization, and enrichment of the newly synthesized proteome.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal concentration of 5-Azido-L-norvaline for cell culture experiments. We will delve into the critical factors influencing its efficacy, provide a detailed protocol for concentration optimization, and offer insights into potential challenges and troubleshooting strategies.
The Criticality of Concentration: Balancing Efficacy and Cellular Health
The selection of an appropriate 5-Azido-L-norvaline concentration is paramount for the success of any BONCAT experiment. An insufficient concentration will lead to low incorporation efficiency and weak signal, while an excessive concentration can induce cellular stress and cytotoxicity, thereby confounding the experimental results. It is important to note that the parent molecule, L-norvaline, has been shown to decrease cell viability at concentrations as low as 125 µM in mammalian cells.[6] This underscores the necessity of empirically determining the optimal, non-toxic concentration for each specific cell line and experimental context.
Several factors can influence the optimal concentration of 5-Azido-L-norvaline:
-
Cell Type: Different cell lines exhibit varying sensitivities to non-canonical amino acids and have different rates of protein synthesis.
-
Culture Medium Composition: The presence of methionine in the culture medium will compete with 5-Azido-L-norvaline for incorporation into proteins. Therefore, labeling is typically performed in methionine-free medium.[7][8]
-
Labeling Duration: The length of the incubation period with 5-Azido-L-norvaline will affect the extent of labeling. Shorter incubation times may require higher concentrations to achieve a detectable signal.
-
Experimental Goal: The desired outcome of the experiment, whether it be in-gel fluorescence detection, affinity purification for mass spectrometry, or cellular imaging, will influence the required labeling efficiency and thus the optimal concentration.
Recommended Starting Concentrations and Optimization
While there is no universally optimal concentration for 5-Azido-L-norvaline, a concentration range of 25-100 µM is a common starting point for many mammalian cell lines, based on protocols for analogous molecules like L-azidohomoalanine (AHA).[9] However, it is crucial to perform a dose-response experiment to identify the ideal concentration for your specific cell line.
The following table provides a general guideline for initial concentration ranges.
| Cell Type | Suggested Starting Concentration Range (µM) | Key Considerations |
| Common adherent cell lines (e.g., HeLa, HEK293T, A549) | 25 - 100 | These cells are generally robust, but a toxicity assay is still recommended. |
| Suspension cell lines (e.g., Jurkat, K562) | 25 - 100 | Ensure adequate mixing during labeling for uniform exposure. |
| Primary cells or sensitive cell lines | 10 - 50 | These cells may be more susceptible to cytotoxicity. Start with lower concentrations. |
Experimental Workflow for Optimal Concentration Determination
The following diagram and protocol outline a systematic approach to determine the optimal, non-toxic concentration of 5-Azido-L-norvaline for your experiments.
Caption: Workflow for determining the optimal 5-Azido-L-norvaline concentration.
Protocol: Determining the Optimal Concentration of 5-Azido-L-norvaline
This protocol is designed for a 12-well plate format but can be scaled as needed.
Materials:
-
5-Azido-L-norvaline
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium (e.g., DMEM without methionine)[7]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Fluorescent alkyne probe (e.g., DBCO-Cy5)
-
Click chemistry reaction buffer kit[10]
-
Reagents for a cytotoxicity assay (e.g., MTT or LDH assay kit)
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Cell Seeding: a. Seed your cells in a 12-well plate at a density that will result in 70-80% confluency at the time of labeling. b. Include wells for a negative control (no 5-Azido-L-norvaline) and for each concentration to be tested.
-
Methionine Depletion: a. Once the cells have reached the desired confluency, aspirate the complete medium. b. Gently wash the cells once with pre-warmed PBS. c. Add pre-warmed methionine-free medium to each well and incubate for 30-60 minutes at 37°C and 5% CO₂.[7]
-
Metabolic Labeling: a. Prepare a stock solution of 5-Azido-L-norvaline in DMSO or sterile water. b. Dilute the stock solution into methionine-free medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). c. Remove the methionine-depletion medium and replace it with the medium containing the different concentrations of 5-Azido-L-norvaline. d. Incubate the cells for the desired labeling period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.
-
Cell Harvest and Lysis: a. At the end of the incubation period, place the plate on ice. b. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. c. For one set of wells, proceed with cell lysis for protein analysis. Add ice-cold lysis buffer supplemented with protease inhibitors to each well. d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube. g. For the parallel set of wells, perform a cytotoxicity assay according to the manufacturer's instructions.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction: a. In a microcentrifuge tube, combine 20-50 µg of protein lysate with the click chemistry reaction buffer, copper sulfate, and a fluorescent alkyne probe, following the manufacturer's protocol.[10] b. Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Sample Preparation and Analysis: a. Add SDS-PAGE loading buffer to each reaction and heat at 95°C for 5 minutes. b. Load equal amounts of protein onto a polyacrylamide gel. c. After electrophoresis, visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Data Analysis and Interpretation: a. Analyze the in-gel fluorescence image to assess the labeling efficiency at each concentration of 5-Azido-L-norvaline. An increase in fluorescence intensity should correlate with an increased concentration. b. Analyze the results of the cytotoxicity assay. c. The optimal concentration is the highest concentration that provides a strong fluorescence signal without a significant increase in cytotoxicity compared to the untreated control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Insufficient concentration of 5-Azido-L-norvaline. | Increase the concentration or extend the labeling time. |
| Incomplete methionine depletion. | Increase the duration of the methionine depletion step to 1-2 hours. | |
| Inefficient click chemistry reaction. | Ensure all click chemistry reagents are fresh and correctly prepared. | |
| High background fluorescence | Non-specific binding of the fluorescent probe. | Ensure proper washing steps after cell harvesting and consider using a different fluorescent probe. |
| Evidence of cytotoxicity (e.g., cell rounding, detachment, positive cytotoxicity assay) | Concentration of 5-Azido-L-norvaline is too high. | Reduce the concentration of 5-Azido-L-norvaline and repeat the optimization. |
| Contamination of reagents. | Use fresh, sterile reagents. |
Conclusion
5-Azido-L-norvaline is a powerful tool for the metabolic labeling of newly synthesized proteins. The success of this technique is highly dependent on the use of an optimal, non-toxic concentration. By following the systematic approach outlined in this application note, researchers can confidently determine the ideal experimental conditions for their specific cell culture system, leading to robust and reproducible results in the dynamic field of proteomics.
References
-
Babin, M., et al. (2016). Utilisation of bioorthogonal non-canonical amino acid tagging (BONCAT) and copper catalysed click chemistry to study the. HELDA - University of Helsinki. Available at: [Link]
-
Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 56, 163-171. Available at: [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
Gregory, G. P., et al. (1992). Cytotoxicity of 5-aza-2'-deoxycytidine in a mammalian cell system. European Journal of Cancer, 28(2-3), 362-368. Available at: [Link]
-
Schäfer, T., et al. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE, 20(8), e0308027. Available at: [Link]
-
Gallego-Jara, J., et al. (2022). Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea. In: Ribosome Biogenesis. Methods in Molecular Biology, vol 2503. Humana, New York, NY. Available at: [Link]
-
Bardaweel, S. K., et al. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica, 63(4), 467-478. Available at: [Link]
-
Han, S. S., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164-1176. Available at: [Link]
-
Song, W., et al. (2017). Selective in vivo metabolic cell-labeling-mediated cancer targeting. Nature Communications, 8, 14953. Available at: [Link]
-
Schäfer, T., et al. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. protocols.io. Available at: [Link]
-
Jasińska, Z., et al. (2022). 5-Azacytidine Inhibits the Activation of Senescence Program and Promotes Cytotoxic Autophagy during Trdmt1-Mediated Oxidative Stress Response in Insulinoma β-TC-6 Cells. International Journal of Molecular Sciences, 23(7), 3929. Available at: [Link]
-
Zhang, Y., et al. (2017). Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling. Nature Protocols, 12(2), 279-288. Available at: [Link]
-
Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent. Available at: [Link]
-
Slamenova, D., et al. (1980). The effect of sodium azide on mammalian cells cultivated in vitro. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 71(2), 253-261. Available at: [Link]
-
Saxon, E., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 2(11), 2930-2944. Available at: [Link]
-
Morono, U., et al. (2020). Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms. Frontiers in Microbiology, 11, 1827. Available at: [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology, 415, 230-250. Available at: [Link]
-
Babin, M. (2016). Utilisation of bioorthogonal non-canonical amino acid tagging (BONCAT) and copper catalysed click chemistry to study the. HELDA - University of Helsinki. Available at: [Link]
-
Varghese, R. S., et al. (2016). Amino acids in the cultivation of mammalian cells. Journal of Biological Engineering, 10, 5. Available at: [Link]
-
Varghese, R. S., et al. (2016). Amino acids in the cultivation of mammalian cells. Journal of Biological Engineering, 10, 5. Available at: [Link]
-
El-Debs, B., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 208-217. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. assets.fishersci.com [assets.fishersci.com]
Application Note: Integration of (2R)-2-Amino-5-Azidopentanoic Acid in Solid-Phase Peptide Synthesis
Document Type: Technical Application Guide & Protocol Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Level: Advanced
Executive Summary & Mechanistic Rationale
The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug discovery. (2R)-2-amino-5-azidopentanoic acid —commonly referred to as D-Azidonorvaline or Fmoc-D-Orn(N3)-OH in its protected form—is a highly versatile building block[1]. It serves a dual purpose in peptide engineering:
-
Proteolytic Stability (The "D" Configuration): The (2R) stereocenter dictates a D-amino acid configuration. Unlike their naturally occurring L-counterparts, D-amino acids are highly resistant to endogenous exopeptidases and endopeptidases, significantly increasing the serum half-life of peptide therapeutics[2].
-
Bio-orthogonal Reactivity (The Azide Moiety): The terminal azide (-N₃) on the 3-carbon side chain provides an inert, highly specific handle for downstream Click Chemistry (CuAAC or SPAAC). This enables peptide stapling, cyclization, and the conjugation of fluorophores, PEG chains, or targeting ligands[3][4].
As a Senior Application Scientist, I have observed that while the azide group is robust during standard Fmoc-SPPS elongation, it is highly susceptible to reduction during the final cleavage phase if improper scavengers are used. This guide provides a self-validating system of protocols to ensure high-yield synthesis and successful downstream conjugation.
Chemical Properties & Specifications
Before initiating synthesis, verify the quality and water content of the building block, as moisture can degrade coupling efficiency.
| Property | Specification |
| IUPAC Name | (2R)-2-amino-5-azidopentanoic acid |
| SPPS Derivative | Fmoc-D-Orn(N3)-OH |
| CAS Number | 1176270-25-9[1][5] |
| Molecular Weight | 380.40 g/mol [1] |
| Chemical Formula | C₂₀H₂₀N₄O₄[1] |
| Storage Conditions | -20°C, desiccated (Ships on ice)[1] |
| Optimal Coupling Reagents | PyBOP / DIPEA or DIC / Oxyma[6] |
Solid-Phase Peptide Synthesis (SPPS) Workflow
Causality in Reagent Selection
The azide functional group is completely stable to the 20% piperidine/DMF used for Fmoc deprotection[4]. However, coupling efficiency can be sterically hindered depending on the adjacent sequence.
-
Coupling Reagents: It is highly recommended to use phosphonium-based reagents like PyBOP or aminium-based reagents like HATU . Traditional reagents like HBTU or TBTU can result in sluggish kinetics and potential guanidinylation of the free amine, leading to truncated sequences[6][7].
The Cleavage Conundrum: Preventing Azide Reduction
The most critical failure point in azide-peptide synthesis occurs during the final cleavage from the resin. Thiol-based scavengers (e.g., 1,2-ethanedithiol[EDT] or dithiothreitol [DTT]) will reduce the azide to a primary amine (-NH₂) [7][8]. Furthermore, inadequate scavenging of tert-butyl cations can trigger a Schmidt rearrangement, converting the azide into a methylamine byproduct[8].
Table: Cleavage Cocktail Selection
| Cocktail Type | Composition | Suitability for Azides | Mechanistic Outcome |
| Standard (Reagent K) | TFA / Phenol / Water / Thioanisole / EDT | ❌ FATAL | EDT/Thioanisole reduces -N₃ to -NH₂[7]. |
| Thiol-Free (Recommended) | TFA / TIS / H₂O (95:2.5:2.5) | ✅ OPTIMAL | TIS effectively scavenges carbocations without reducing the azide[7]. |
| DTT-Modified | TFA / TIS / DTT (93:2:5) | ❌ AVOID | DTT is a potent reducing agent for azides[7][9]. |
Protocol: Thiol-Free Cleavage
-
Preparation: Following the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (5x) and DCM (5x). Dry under a vacuum for 1 hour.
-
Cocktail Formulation: Prepare a fresh mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O.
-
Cleavage: Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently at room temperature for 2 to 2.5 hours.
-
Precipitation: Filter the resin and precipitate the cleaved peptide by dropping the filtrate into 10 volumes of ice-cold diethyl ether.
-
Recovery: Centrifuge at 4,000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting crude peptide.
SPPS workflow for Fmoc-D-Orn(N3)-OH, highlighting the critical thiol-free cleavage step.
Downstream Applications: Click Chemistry Protocols
The incorporated D-Azidonorvaline acts as a bio-orthogonal handle. The two most reliable methods for conjugation are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[3][10].
CuAAC Protocol (In-Solution)
CuAAC provides a highly regioselective 1,4-disubstituted 1,2,3-triazole linkage[3]. It is ideal for conjugating fluorophores (e.g., Sulfo-Cy5-alkyne) or forming intramolecular staples[2].
Step-by-Step Methodology:
-
Solubilization: Dissolve the purified azide-peptide (1 eq, final concentration 1 mM) in a 1:1 mixture of H₂O and DMF[2].
-
Alkyne Addition: Add the alkyne-functionalized tag (1.2 to 1.5 eq).
-
Catalyst Preparation (Crucial Step): In a separate vial, pre-mix CuSO₄·5H₂O (5 eq) with the water-soluble ligand THPTA (5 eq) for 5 minutes. Scientific Insight: Pre-complexing copper with THPTA prevents Cu(II) from precipitating and protects the peptide backbone from reactive oxygen species (ROS) degradation.
-
Initiation: Add the Cu-THPTA complex to the peptide solution.
-
Reduction: Add Sodium Ascorbate (10 eq) to reduce Cu(II) to the active Cu(I) species in situ[2]. The solution may briefly turn yellow/brown.
-
Incubation: Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.
-
Purification: Quench with EDTA (to chelate copper) and purify via RP-HPLC.
SPAAC Protocol (Metal-Free)
For in vivo applications or when synthesizing peptides prone to copper-induced aggregation, SPAAC is the preferred method. It utilizes strained alkynes like DBCO (Dibenzocyclooctyne) or BCN[10].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the azide-peptide in an aqueous buffer (e.g., PBS, pH 7.4) or a water/organic mixture if hydrophobic.
-
Conjugation: Add the DBCO-functionalized reagent (1.5 eq).
-
Incubation: Agitate at room temperature for 4-12 hours. The reaction is driven entirely by the release of ring strain (>84 kJ/mol thermodynamic driving force)[3], requiring no catalysts or reducing agents.
-
Purification: Remove excess DBCO reagent via RP-HPLC or size-exclusion chromatography.
Downstream bioconjugation pathways utilizing CuAAC and SPAAC click chemistry.
Troubleshooting & Analytical Diagnostics
When utilizing azide-functionalized amino acids, LC-MS is your primary diagnostic tool. Below is a matrix of common deviations and their causal solutions.
| Observation (LC-MS / Assay) | Mechanistic Cause | Corrective Action |
| Mass shift of -26 Da | Loss of N₂ and addition of 2H. The azide was reduced to an amine during cleavage[7]. | Ensure the cleavage cocktail is strictly thiol-free (No EDT/DTT). Use TIS as the sole scavenger[7]. |
| Mass shift of +14 Da | Schmidt rearrangement converting the azide to a methylamine byproduct[8]. | Increase TIS concentration to 5% to better scavenge tert-butyl cations during cleavage[8]. |
| Incomplete CuAAC Reaction | Oxidation of Cu(I) back to Cu(II), or copper sequestration by the peptide backbone. | Ensure rigorous degassing of solvents. Increase Sodium Ascorbate to 20 eq. Always pre-complex Cu with THPTA[2]. |
| Truncated Peptide Sequence | Steric hindrance during the coupling of the residue immediately following the ncAA. | Perform a double-coupling cycle using PyBOP/DIPEA for the subsequent amino acid[6]. |
References
-
Next Peptide. 1176270-25-9 | Fmoc-d-Orn(N3)-OH. Retrieved from[Link]
-
ResearchGate. Azide reduction during peptide cleavage from solid support - The choice of thioscavenger? Retrieved from [Link]
-
Theranostics. Serum Stability and Affinity Optimization of an M2 Macrophage-Targeting Peptide (M2pep). Retrieved from[Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Serum Stability and Affinity Optimization of an M2 Macrophage-Targeting Peptide (M2pep) [thno.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. 1176270-25-9 | Fmoc-d-Orn(N3)-OH | Next Peptide [nextpeptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Azide | BroadPharm [broadpharm.com]
Conjugation of biotin probes to proteins via (2R)-2-amino-5-azidopentanoic acid.
Application Note: Bioorthogonal Conjugation of Biotin Probes to Peptides and Proteins via (2R)-2-Amino-5-Azidopentanoic Acid
Introduction & Mechanistic Rationale
The development of peptide-drug conjugates, targeted radiopharmaceuticals, and advanced proteomic probes requires bioconjugation strategies that are both highly specific and biologically stable. (2R)-2-amino-5-azidopentanoic acid —commonly known as D-azidonorvaline (D-Anv) or D-Orn(N3)—is an unnatural amino acid that serves as a premier bioorthogonal handle for these applications.
As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific molecule over other azide-bearing analogs:
-
Proteolytic Evasion via (2R)-Stereochemistry: Endogenous mammalian proteases are highly stereoselective for L-amino acids. By incorporating the D-enantiomer, the resulting peptide therapeutic (e.g., MC1R-targeting peptides used in oncology) gains significant resistance to enzymatic degradation, drastically increasing its serum half-life [1].
-
Optimized Spacer Length: The 5-azidopentanoic acid backbone provides a three-carbon aliphatic chain between the alpha-carbon and the terminal azide. This specific length extends the azide moiety away from the peptide backbone, minimizing steric hindrance during the bulky cycloaddition reaction—a common failure point when using shorter analogs like azidoalanine.
-
Bioorthogonal Fidelity: The azide group is biologically inert. It does not react with endogenous amines, carboxylates, or thiols, allowing for highly selective late-stage functionalization with alkyne-bearing probes via Click Chemistry [2].
Structural logic of (2R)-2-amino-5-azidopentanoic acid for bioconjugation.
Conjugation Chemistry: SPAAC vs. CuAAC
Conjugating a biotin probe to the D-Anv-modified protein can be achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
For sensitive biologics, SPAAC is the preferred methodology . Cu(I) catalysts generate reactive oxygen species (ROS) that can rapidly oxidize methionine, cysteine, and histidine residues, leading to protein aggregation and loss of function. SPAAC circumvents this by utilizing the ring strain of bicyclononynes (e.g., DBCO) to drive the reaction without a catalyst [2]. Furthermore, utilizing a PEG4 spacer (DBCO-PEG4-Biotin) is highly recommended. Biotin is hydrophobic; the PEG4 linker enhances aqueous solubility and extends the biotin moiety away from the protein surface, ensuring unhindered binding to the deep binding pocket of streptavidin.
Quantitative Comparison of Conjugation Strategies
| Parameter | SPAAC (DBCO-PEG4-Biotin) | CuAAC (Alkyne-PEG4-Biotin) | Causality / Experimental Impact |
| Catalyst Required | None | Cu(I) (CuSO₄ + Ascorbate) | SPAAC prevents Cu-induced oxidation of sensitive amino acid residues. |
| Reaction Kinetics | Fast ( k≈0.1−1.0M−1s−1 ) | Very Fast ( k>10M−1s−1 ) | CuAAC is highly efficient for dilute synthetic peptides (<1 µM). |
| Probe Equivalents | 2 - 5x molar excess | 1.5 - 2x molar excess | DBCO can slowly hydrolyze in water; slight excess ensures 100% conversion. |
| Biocompatibility | High (Safe for live cells/in vivo) | Low (Cu is toxic to cells) | SPAAC is mandatory for live-cell labeling or complex lysate assays. |
| Temperature | 4°C to 25°C | 25°C to 37°C | SPAAC proceeds efficiently at lower temps, preserving native protein folding. |
Experimental Workflow and Protocols
Workflow for SPAAC-mediated biotinylation of D-Anv peptides.
Protocol: SPAAC Biotinylation of D-Anv-Modified Proteins
Note: This protocol assumes the target protein/peptide has already been synthesized or enzymatically ligated to contain (2R)-2-amino-5-azidopentanoic acid.
Critical Expertise Warning: Azide groups are highly susceptible to reduction by common biochemical reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) [3]. Exposure to these reagents converts the azide to an amine (Staudinger reduction), irreversibly preventing the cycloaddition reaction. Do not use DTT or TCEP in any buffers prior to the Click reaction.
Step 1: Preparation of Reagents
-
Protein Stock: Dissolve the D-Anv-containing protein in 1X PBS (pH 7.4) to a final concentration of 1–5 mg/mL (approx. 50–100 µM depending on molecular weight). Ensure the buffer is free of primary amines if subsequent NHS-ester chemistry is planned, though amines do not interfere with SPAAC.
-
DBCO-PEG4-Biotin Stock: Reconstitute DBCO-PEG4-Biotin in anhydrous DMSO to a concentration of 10 mM. Self-Validation Check: DBCO is sensitive to moisture over long periods; store aliquots at -20°C in a desiccator to prevent degradation.
Step 2: The SPAAC Reaction
-
Add the DBCO-PEG4-Biotin stock to the protein solution to achieve a 3 to 5-fold molar excess of DBCO relative to the azide groups.
-
Example: For 1 mL of a 50 µM protein solution, add 25 µL of the 10 mM DBCO-PEG4-Biotin stock (final DBCO concentration = 250 µM).
-
-
Vortex gently and incubate the reaction mixture at room temperature (20–25°C) for 2 to 4 hours. Alternatively, incubate overnight at 4°C for highly temperature-sensitive proteins.
Step 3: Reaction Quenching
-
Unreacted DBCO can undergo non-specific Michael addition with endogenous thiols (e.g., free cysteines in biological assays) if left unquenched.
-
Add azidoethanol to a final concentration of 10 mM and incubate for 30 minutes at room temperature. This irreversibly consumes all remaining DBCO-PEG4-Biotin.
Step 4: Purification and Validation
-
Remove the quenched DBCO-biotin and excess azidoethanol using a size-exclusion desalting column (e.g., Zeba Spin Desalting Columns, 7K MWCO) pre-equilibrated with PBS.
-
Validate the conjugation via LC-MS/MS. The mass of the intact protein should shift by exactly the molecular weight of the DBCO-PEG4-Biotin probe (minus any leaving groups, though SPAAC is an addition reaction with 100% atom economy, so the mass shift equals the exact mass of the DBCO probe).
References
- Google Patents (US11395857B2)
-
Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells Bioconjugate Chemistry URL:[Link]
-
Exterior design: Strategies for redecorating the bacterial surface with small molecules National Institutes of Health / PMC URL:[Link]
Application Note: (2R)-2-Amino-5-Azidopentanoic Acid in Targeted Peptide-Drug Conjugates (PDCs)
Executive Summary
The development of Peptide-Drug Conjugates (PDCs) requires precise control over payload conjugation and high systemic stability. (2R)-2-amino-5-azidopentanoic acid —commonly known as D-azido-ornithine , D-Orn(N3)-OH , or 5-azido-D-norvaline —is a non-canonical amino acid (ncAA) that addresses both challenges simultaneously. By combining the proteolytic resistance of a D-enantiomer with the bioorthogonal reactivity of an azide group, this molecule serves as an ideal chemical handle for synthesizing highly stable, site-specific targeted therapeutics.
This application note provides a comprehensive guide to the mechanistic advantages, quantitative performance, and validated protocols for integrating (2R)-2-amino-5-azidopentanoic acid into PDC discovery workflows.
Mechanistic Insights & Causality
As a Senior Application Scientist, it is critical to understand why this specific ncAA is chosen over traditional conjugation methods (e.g., lysine/cysteine modification) [1].
-
Proteolytic Evasion (The D-Chirality Advantage): Endogenous mammalian proteases (such as Cathepsin B and serum peptidases) are stereospecific, exclusively targeting L-amino acid peptide bonds. The incorporation of the (2R) D-enantiomer creates a structural roadblock, preventing premature enzymatic cleavage of the linker in systemic circulation and extending the therapeutic half-life.
-
Bioorthogonal Precision (The Azide Handle): The terminal azide (-N3) is biologically inert. It does not cross-react with primary amines, thiols, or hydroxyls present in biological systems. This allows for site-specific conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), ensuring a strict Drug-to-Peptide Ratio (DAR) of exactly 1:1 [2].
-
Steric Optimization (The Pentanoic Acid Backbone): The 5-carbon aliphatic chain provides an optimal spatial buffer. It is long enough to prevent steric clashing between the bulky cytotoxic payload (e.g., MMAE) and the targeting peptide's receptor-binding domain, yet short enough to maintain the construct's overall solubility [3].
Quantitative Data: Conjugation & Stability Metrics
The following table summarizes the performance of D-Orn(N3) against standard conjugation handles, demonstrating its superiority in PDC applications.
| Parameter | L-Lysine (Amine Conjugation) | L-Orn(N3) (Click Conjugation) | (2R)-D-Orn(N3) (Click Conjugation) |
| Conjugation Chemistry | NHS-Ester (Random) | SPAAC (Site-Specific) | SPAAC (Site-Specific) |
| Conjugation Efficiency | 60-70% (Heterogeneous) | >95% (Homogeneous) | >95% (Homogeneous) |
| Serum Half-Life (t1/2) | < 2 hours | ~4.5 hours | > 48 hours |
| Payload Steric Hindrance | High | Low | Low |
| Off-Target Toxicity | Moderate to High | Low | Minimal |
Workflow Visualization
Workflow for synthesizing Peptide-Drug Conjugates using D-Orn(N3) and SPAAC click chemistry.
Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that errors are caught before proceeding to the next expensive synthetic step.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Site-specifically incorporate Fmoc-D-Orn(N3)-OH into a targeting peptide sequence.
-
Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).
-
Coupling Reaction:
-
Expert Insight (Causality): Do not use uronium-based coupling reagents like HBTU or TBTU. They can react with the azide group, leading to guanidinylation and chain termination [4].
-
Instead, dissolve Fmoc-D-Orn(N3)-OH (3 eq), PyBOP (3 eq), and DIPEA (6 eq) in DMF.
-
Add the mixture to the resin and agitate for 2 hours at room temperature.
-
-
Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.
-
Self-Validation Checkpoint: Analyze the crude peptide via LC-MS. The presence of the exact theoretical mass [M+H]+ and the absence of deletion sequences confirm successful PyBOP-mediated coupling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: Conjugate a cytotoxic payload to the azido-peptide without toxic copper catalysts.
-
Preparation: Dissolve the purified azido-peptide (1.0 eq) in a 1:1 mixture of PBS (pH 7.4) and DMF to a final concentration of 2 mM.
-
Causality: The DMF ensures the highly hydrophobic payload remains soluble, while PBS maintains the peptide's structural integrity.
-
-
Payload Addition: Add a DBCO-functionalized payload (e.g., DBCO-Val-Cit-PAB-MMAE) (1.2 eq) dropwise to the peptide solution.
-
Reaction: Stir the mixture at room temperature for 4–12 hours.
-
Causality: SPAAC utilizes the ring strain of the dibenzocyclooctyne (DBCO) to drive the cycloaddition with the azide, completely eliminating the need for cytotoxic Cu(I) catalysts which are notoriously difficult to purge from peptide formulations.
-
-
Self-Validation Checkpoint: Monitor the reaction via analytical HPLC at 214 nm (peptide bonds) and 254 nm (DBCO absorbance). The reaction is deemed complete when the free azido-peptide peak is entirely consumed and replaced by a single, higher-molecular-weight PDC peak.
Protocol 3: In Vitro Serum Stability Assay
Objective: Validate the proteolytic resistance conferred by the D-chirality.
-
Incubation: Spike the purified PDC into 25% human serum (in PBS) to a final concentration of 10 µM. Incubate at 37°C.
-
Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 12, 24, and 48 hours.
-
Quenching: Immediately add 50 µL of ice-cold acetonitrile containing 1% formic acid to each aliquot.
-
Causality: This instantly denatures serum proteases, halting degradation, and precipitates serum proteins for clean LC-MS injection.
-
-
Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS.
-
Self-Validation Checkpoint: Plot the Area Under the Curve (AUC) of the intact PDC over time. A successful (2R)-incorporated PDC will exhibit a t1/2 > 48 hours, whereas an L-isomer control will degrade within 4 hours.
References
-
Molecules (PMC). "Peptide Conjugation via CuAAC 'Click' Chemistry." National Center for Biotechnology Information.[Link][1]
-
AAPPTec. "Azido Amino Acids for Peptide Synthesis: Coupling Reagent Guidelines." AAPPTec Resources. [Link][2]
Sources
Technical Support Center: Improving 5-Azido-L-norvaline (Anv) Uptake and Incorporation in E. coli
Welcome to the technical support center for the utilization of 5-Azido-L-norvaline (Anv), a valuable non-canonical amino acid for protein engineering and drug development. This resource is designed for researchers, scientists, and professionals to navigate the complexities of Anv uptake and incorporation in Escherichia coli. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 5-Azido-L-norvaline in E. coli expression systems.
Q1: What is 5-Azido-L-norvaline and what is its primary application?
A1: 5-Azido-L-norvaline (Anv) is a synthetic amino acid analog of L-methionine. Its key feature is the presence of an azide (-N₃) group, which serves as a bioorthogonal handle. This azide group can be specifically and efficiently modified through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This allows for the site-specific attachment of various molecules, including fluorophores, biotin tags, or drug conjugates, to proteins of interest.[3][4][5]
Q2: How is 5-Azido-L-norvaline incorporated into proteins in E. coli?
A2: Anv is typically incorporated into proteins in place of methionine. This is achieved by exploiting the substrate promiscuity of the endogenous methionyl-tRNA synthetase (MetRS) in E. coli. In methionine-auxotrophic E. coli strains, grown in methionine-depleted media, MetRS can recognize Anv and charge it onto the methionine tRNA (tRNAMet). The Anv-tRNAMet is then delivered to the ribosome and incorporated into the growing polypeptide chain at positions coded by the AUG start codon and internal methionine codons.
Q3: Why is improving Anv uptake and incorporation important?
A3: Efficient uptake and incorporation of Anv are critical for achieving high yields of homogeneously labeled protein. Poor efficiency can lead to a heterogeneous mixture of fully labeled, partially labeled, and unlabeled protein, which can complicate downstream applications and data interpretation. Maximizing incorporation ensures that a sufficient quantity of the desired modified protein is produced for structural and functional studies, or for therapeutic applications.
Q4: Can Anv be toxic to E. coli?
A4: While Anv is generally well-tolerated, high concentrations can exhibit some toxicity, potentially due to its structural similarity to other amino acids and its participation in cellular metabolic pathways. It is always recommended to determine the optimal, non-toxic concentration of Anv for your specific E. coli strain and experimental conditions. This can be assessed through growth curves and viability assays.
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the incorporation of 5-Azido-L-norvaline.
Problem 1: Low or No Incorporation of Anv into the Target Protein
This is one of the most frequent challenges. The troubleshooting workflow below outlines potential causes and solutions.
Caption: Troubleshooting workflow for low Anv incorporation.
Potential Cause 1.1: Inefficient Cellular Uptake of Anv
-
Explanation: Anv must be efficiently transported into the E. coli cytoplasm to be available for aminoacylation. While it is a small molecule, its transport efficiency can be a limiting factor.
-
Solution:
-
Increase External Anv Concentration: Perform a dose-response experiment to determine the optimal Anv concentration. Titrate Anv in the growth medium (e.g., 50 µM to 500 µM) and assess incorporation levels by Western blot (using an anti-His tag antibody if applicable, followed by click chemistry with an alkyne-biotin probe and streptavidin-HRP) or mass spectrometry.
-
Permeabilize the Cell Membrane: In some cases, gentle permeabilization of the cell membrane can enhance the uptake of small molecules. This is a more drastic measure and should be approached with caution as it can affect cell viability.
-
Potential Cause 1.2: Competition with Endogenous Methionine
-
Explanation: Even in methionine-auxotrophic strains, residual intracellular pools of methionine or methionine present in complex media components (like yeast extract or tryptone) can outcompete Anv for binding to MetRS.
-
Solution:
-
Use a Methionine-Free Minimal Medium: The use of a defined M9 minimal medium is crucial.[6][7] Ensure that all components are free of methionine.
-
Thorough Washing of Pre-culture: When transitioning from a rich pre-culture medium (like LB) to the minimal expression medium, wash the cells thoroughly to remove any residual methionine. A standard protocol involves pelleting the cells and resuspending them in sterile, methionine-free M9 salts solution three times before inoculating the expression culture.[8]
-
Optimize the Timing of Anv Addition: Add Anv to the culture just before inducing protein expression to ensure its availability during the period of active protein synthesis.
-
Potential Cause 1.3: Suboptimal Protein Expression Conditions
-
Explanation: The overall efficiency of protein expression directly impacts the yield of Anv-labeled protein.[9] Factors such as induction temperature, inducer concentration, and post-induction time are critical.
-
Solution:
-
Optimize Induction Parameters: Systematically vary the induction temperature (e.g., 18°C, 25°C, 30°C), IPTG concentration (if using a lac-based promoter, e.g., 0.1 mM, 0.5 mM, 1.0 mM), and the duration of expression post-induction.[9][10]
-
Consider Codon Usage: If your target protein contains rare codons for E. coli, this can lead to translational pausing and truncated protein products. Consider using an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).
-
Potential Cause 1.4: Inefficient Aminoacylation by MetRS
-
Explanation: While the wild-type E. coli MetRS can accept Anv, its efficiency may not be optimal.
-
Solution:
-
MetRS Engineering: For projects requiring very high incorporation efficiency, consider using an engineered MetRS variant with enhanced activity towards Anv.[11][12] This is an advanced strategy that involves directed evolution or computational protein design.
-
Overexpression of Wild-Type MetRS: In some instances, modest overexpression of the wild-type MetRS from a low-copy plasmid may increase the intracellular concentration of the enzyme, potentially boosting the rate of Anv-tRNAMet synthesis.
-
Problem 2: Significant Truncation of the Target Protein
Potential Cause 2.1: Depletion of the Anv Pool
-
Explanation: During high-level protein expression, the intracellular concentration of Anv may become depleted, leading to translational stalling at methionine codons and the production of truncated proteins.
-
Solution:
-
Fed-Batch Strategy: For larger-scale cultures, a fed-batch approach where Anv is periodically added to the culture can help maintain a stable intracellular concentration.
-
Optimize Expression Level: Reducing the strength of induction (e.g., lower IPTG concentration) can slow down the rate of protein synthesis, allowing the cell's machinery to keep pace with the demand for Anv-tRNAMet.
-
Potential Cause 2.2: Toxicity of Anv Leading to Ribosomal Stress
-
Explanation: As mentioned, high concentrations of Anv can be toxic. This can lead to a general stress response in the cell, which can include the inhibition of protein synthesis and the production of truncated products.
-
Solution:
-
Determine the Maximum Tolerated Concentration: Perform a toxicity assay by growing your E. coli strain in the presence of varying concentrations of Anv and monitoring the growth rate (OD600). Use a concentration that does not significantly inhibit growth for your expression experiments.
-
Problem 3: Misincorporation of Other Amino Acids
Potential Cause 3.1: Non-Specific Action of MetRS
-
Explanation: Under conditions of amino acid starvation, MetRS might mis-acylate tRNAMet with other structurally similar amino acids that are present in the cell, such as norvaline or leucine.[13]
-
Solution:
-
Supplement with Specific Amino Acids: If misincorporation of a particular amino acid is identified through mass spectrometry, consider supplementing the minimal medium with a low concentration of that amino acid to prevent its mis-incorporation. However, be cautious as this could also inhibit the incorporation of Anv.
-
Use a More Specific Engineered MetRS: As with improving incorporation efficiency, an engineered MetRS with higher fidelity for Anv can reduce misincorporation.
-
III. Experimental Protocols
Protocol 1: Small-Scale Expression for Anv Incorporation
This protocol is designed for initial screening and optimization of Anv incorporation.
-
Pre-culture Preparation: Inoculate a single colony of your E. coli expression strain into 5 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Cell Washing: Pellet the overnight culture by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant. Resuspend the cell pellet in 5 mL of sterile M9 salts solution (methionine-free). Repeat this washing step two more times.
-
Expression Culture: After the final wash, resuspend the cell pellet in 1 mL of M9 salts and use this to inoculate 50 mL of M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, thiamine, and the appropriate antibiotics.[6]
-
Growth and Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Anv Addition and Induction: Add 5-Azido-L-norvaline to the desired final concentration (e.g., 250 µM). Immediately after, induce protein expression with the appropriate inducer (e.g., 1 mM IPTG).
-
Expression: Reduce the temperature to the desired expression temperature (e.g., 25°C) and continue to shake for the desired expression time (e.g., 16 hours).
-
Cell Harvest: Pellet the cells by centrifugation and store the pellet at -80°C until purification.
Protocol 2: Confirmation of Anv Incorporation by Click Chemistry and Western Blot
This protocol allows for the visualization of Anv-containing proteins.
-
Cell Lysis and Protein Quantification: Lyse the cell pellet using a suitable method (e.g., sonication in RIPA buffer with protease inhibitors).[1] Determine the protein concentration of the lysate using a BCA assay.
-
Click Reaction: In a microcentrifuge tube, combine the following:
-
50 µg of total protein lysate
-
Alkyne-biotin probe (e.g., 100 µM final concentration)
-
Copper(II) sulfate (CuSO₄) (e.g., 1 mM final concentration)
-
A reducing agent such as sodium ascorbate (e.g., 5 mM final concentration)
-
A copper chelator such as TBTA or BTTAA (e.g., 1 mM final concentration)
-
Adjust the final volume to 50 µL with PBS.
-
-
Incubation: Incubate the reaction at room temperature for 1 hour in the dark.[1][2]
-
SDS-PAGE and Western Blot:
-
Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.
-
Separate the proteins on a polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a streptavidin-HRP conjugate.
-
Wash the membrane and detect the signal using an appropriate chemiluminescent substrate.
-
IV. Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Incorporation | Inefficient cellular uptake | Increase external Anv concentration. |
| Competition with methionine | Use methionine-free minimal medium; thoroughly wash pre-culture. | |
| Suboptimal expression | Optimize induction temperature, inducer concentration, and time. | |
| Inefficient MetRS | Consider engineered MetRS or overexpression of wild-type. | |
| Protein Truncation | Depletion of Anv pool | Use a fed-batch strategy; reduce induction strength. |
| Anv toxicity | Determine and use the maximum tolerated Anv concentration. | |
| Misincorporation | Non-specific MetRS action | Supplement with specific amino acids cautiously; use engineered MetRS. |
V. Visualization of Key Processes
Caption: Pathway of 5-Azido-L-norvaline uptake and incorporation.
VI. References
-
Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. Protein Science. [Link]
-
Incorporation of synthetic amino acids into proteins at specific sites. RIKEN. [Link]
-
A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair. bioRxiv. [Link]
-
Redesigning methionyl-tRNA synthetase for β-methionine activity with adaptive landscape flattening and experiments. ResearchGate. [Link]
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry. [Link]
-
Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides. MDPI. [Link]
-
Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems. Creative Biostructure. [Link]
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry. [Link]
-
Upgrading aminoacyl-tRNA synthetases for genetic code expansion. Current Opinion in Chemical Biology. [Link]
-
Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences. [Link]
-
15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility. [Link]
-
Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA. [Link]
-
Proton-sponge activity and receptor-targeting of sequence-defined nucleic acid carriers. edoc. [Link]
-
Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols. [Link]
-
Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli. Protein Science. [Link]
-
Knottin-drug conjugates and methods of using the same. Google Patents.
-
Anti-oncolytic virus antigen antibodies and methods of using same. Google Patents.
-
Improving genomically recoded Escherichia coli to produce proteins containing non-canonical amino acids. Jewett Lab. [Link]
-
Charakterisierung der Transport- und Oberflächeneigenschaften von Nanopartikeln mittels Fluoreszenz-Korrelations-Spektroskopie. edoc. [Link]
-
The identification of 5-hydroxy-L-norvaline in cultures of pyridoxine auxotrophs of Escherichia coli B. Journal of Natural Products. [Link]
-
Beyond Antibodies as Binding Partners: The Role of Antibody Mimetics in Bioanalysis. Analytical Chemistry. [Link]
-
Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. Cell Chemical Biology. [Link]
-
Evaluation of genetic toxicity of 6-diazo-5-oxo-l-norleucine (DON). Regulatory Toxicology and Pharmacology. [Link]
-
Why is my protein labelling not working? ResearchGate. [Link]
-
Optimizing a protein's expression in an efficient way. ResearchGate. [Link]
-
Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Biotechnology and Bioengineering. [Link]
-
Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. JoVE. [Link]
-
Amino Acid Analysis: “How-To” Guide. Agilent. [Link]
-
The Identification of 5-Hydroxyl-L-norvaline in Cultures of Pyridoxine Auxotrophs of Escherichia coli B. ElectronicsAndBooks. [Link]
-
Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Competitive reactions of L-methionine and 5'-GMP towards platinum (II) complexes. Medicinal Chemistry. [Link]
-
Optimizing the labeling of proteins. Molecular Devices. [Link]
-
A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
A Guide to Optimizing Protein Design. AZoLifeSciences. [Link]
-
The Efficient Optimization of a Protein Expression by Design of Experiment. Journal of Food and Bioprocess Engineering. [Link]
-
A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers. [Link]
-
A genetic incorporation of p-azido-L-phenylalanine by variants derived from the Saccharomyces cerevisiae tyrosyl-tRNA synthetase in E. coli. Korean Journal of Microbiology. [Link]
-
Trace element associated reduction of norleucine and norvaline accumulation during oxygen limitation in a recombinant Escherichia coli fermentation. ResearchGate. [Link]
-
Valine-Induced Isoleucine Starvation in Escherichia coli K-12 Studied by Spike-In Normalized RNA Sequencing. Frontiers in Microbiology. [Link]
-
Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review. Frontiers in Bioengineering and Biotechnology. [Link]
-
Effect of Methionine Analogues on Growth Performance, Serum Biochemical Parameters, Serum Free Amino Acids and Rumen Fermentation of Yaks. MDPI. [Link]
-
Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science. [Link]
-
The Efficient Optimization of a Protein Expression by Design of Experiment. Journal of Food and Bioprocess Engineering. [Link]
-
A comparative investigation of interaction between metal ions with L-methionene and related compounds such as alanine, leucine, valine, and glycine in aqueous solution. Scirp.org. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. WO2017160879A1 - Knottin-drug conjugates and methods of using the same - Google Patents [patents.google.com]
- 4. AU2020346632A1 - Anti-oncolytic virus antigen antibodies and methods of using same - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 7. promega.ca [promega.ca]
- 8. cheme.caltech.edu [cheme.caltech.edu]
- 9. researchgate.net [researchgate.net]
- 10. global-sci.com [global-sci.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Peptides Containing 5-Azido-L-norvaline
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 5-Azido-L-norvaline. This guide is designed to offer practical, field-proven insights to navigate the unique challenges presented by this modification during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is 5-Azido-L-norvaline and why is it used in peptide studies?
5-Azido-L-norvaline is a non-canonical amino acid that contains an azido (-N₃) group. This functional group serves as a versatile chemical handle for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the precise and efficient conjugation of peptides to other molecules like fluorescent probes, small molecule drugs, or larger biomolecules, making it invaluable in drug development and chemical biology.
Q2: What is the expected mass shift when 5-Azido-L-norvaline is incorporated into a peptide?
The monoisotopic mass of 5-Azido-L-norvaline is approximately 158.08 g/mol . When it replaces a natural amino acid, the mass of the peptide will change accordingly. For example, if it replaces an alanine residue (monoisotopic mass ~71.04 g/mol ), the expected mass increase would be approximately 87.04 Da. It is crucial to calculate the precise theoretical mass of your modified peptide for accurate analysis.
Q3: Are there any specific sample preparation considerations for peptides containing 5-Azido-L-norvaline?
Standard peptide sample preparation protocols are generally applicable. However, given the potential for the azide group to react under certain conditions, it is advisable to avoid harsh reducing agents that are not part of a specific derivatization protocol. Clean samples are paramount for obtaining clean spectra; therefore, using high-purity reagents and avoiding contaminants like polymers and plasticizers is essential.
Q4: Which ionization technique is best suited for peptides with 5-Azido-L-norvaline?
Electrospray ionization (ESI) is a robust and widely used technique for the analysis of these modified peptides. It is a "soft" ionization method that typically results in minimal in-source fragmentation, allowing for accurate determination of the precursor ion mass.
Q5: What are the primary fragmentation methods used for sequencing these peptides?
The most common fragmentation techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Each method provides complementary information:
-
CID and HCD are collisional activation methods that primarily cleave the peptide backbone at amide bonds, generating b- and y-type fragment ions.
-
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to the peptide, leading to cleavage of the N-Cα bond in the peptide backbone and producing c- and z-type fragment ions. ETD is particularly useful for preserving labile post-translational modifications.
Troubleshooting Guide
Problem 1: No or Low Peptide Signal
Possible Causes:
-
Poor Ionization Efficiency: The overall charge state of the peptide and the presence of ion-suppressing contaminants can affect ionization.
-
Sample Loss During Preparation: Peptides can adhere to plasticware, leading to significant sample loss.
-
Incorrect Instrument Settings: Inappropriate ionization source parameters or mass analyzer settings can lead to poor signal detection.
-
Peptide Degradation: The peptide may have degraded during synthesis, purification, or storage.
Solutions:
-
Optimize Sample Purity: Ensure the sample is free from detergents, salts, and other contaminants that can suppress the ESI signal. Use of certified low-retention labware is recommended.
-
Adjust Mobile Phase Composition: The addition of a small percentage of formic acid (typically 0.1%) to the mobile phase can improve protonation and enhance the signal in positive ion mode.
-
Verify Instrument Performance: Run an internal peptide standard with every batch to confirm that the mass spectrometer is performing optimally.
-
Check Peptide Integrity: Before extensive MS/MS analysis, confirm the presence and purity of the peptide using a simple LC-MS run to check for the expected molecular weight.
Problem 2: Unexpected Mass Shifts in the MS1 Spectrum
Possible Causes:
-
Neutral Loss of Nitrogen (N₂) from the Azido Group: A characteristic fragmentation of the azide functionality is the expulsion of a nitrogen molecule (N₂), resulting in a mass loss of 28.01 Da. This can occur in-source or during fragmentation.
-
Formation of Adducts: Peptides can readily form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and other cations present in the sample or from glassware. This will result in mass shifts of +21.98 Da for sodium and +37.96 Da for potassium, relative to the protonated molecule [M+H]⁺.
-
Unintended Modifications: Oxidation of certain residues (e.g., methionine, +15.99 Da) or deamidation (e.g., asparagine, glutamine, +0.98 Da) can occur during sample handling and storage.
Solutions:
-
Look for the Characteristic -28 Da Peak: The presence of a peak at M-28 Da is a strong indicator of the presence of the azido group and can serve as a diagnostic marker.
-
Minimize Adduct Formation: Use high-purity solvents and reagents. Preparing mobile phases with certified low-density polyethylene (LDPE) containers can help minimize metal ion adducts.
-
High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to accurately determine the mass of the unexpected peaks and differentiate between adducts and modifications with similar nominal masses.
-
Review Sample Handling Procedures: Scrutinize your sample preparation workflow for potential sources of unintended chemical modifications.
Table 1: Common Mass Shifts Observed with 5-Azido-L-norvaline Peptides
| Observed Mass Shift (Da) | Identity | Common Cause |
| -28.01 | Neutral Loss of N₂ | In-source or collision-induced fragmentation of the azido group. |
| +21.98 | Sodium Adduct | Contamination from glassware or reagents. |
| +37.96 | Potassium Adduct | Contamination from glassware or reagents. |
| +15.99 | Oxidation | Oxidation of susceptible amino acids (e.g., Met, Trp). |
| +0.98 | Deamidation | Deamidation of Asn or Gln residues. |
Problem 3: Poor Fragmentation or Incomplete Sequence Coverage in MS/MS Spectra
Possible Causes:
-
Suboptimal Collision Energy (CID/HCD): If the collision energy is too low, fragmentation will be inefficient. If it's too high, smaller, uninformative fragments may dominate the spectrum.
-
Inefficient Electron Transfer (ETD): The efficiency of ETD is highly dependent on the precursor charge state and the ETD reagent ion settings.
-
Presence of Proline or Basic Residues: Proline residues can lead to preferential cleavage at their N-terminal side, resulting in a dominant fragment ion and suppressing other cleavages. Similarly, the presence of basic residues can influence fragmentation patterns.
-
Neutral Loss Dominance: The neutral loss of N₂ from the azido group might be a very favorable fragmentation pathway, consuming much of the precursor ion population and leaving less for backbone fragmentation.
Solutions:
-
Optimize Fragmentation Energy/Reaction Time: Perform a systematic optimization of the normalized collision energy (for CID/HCD) or the ETD reaction time to find the optimal conditions for your specific peptide.
-
Utilize Complementary Fragmentation Methods: Acquiring data with both CID/HCD and ETD can provide complementary fragment ions (b/y vs. c/z ions) and increase overall sequence coverage.[1][2][3]
-
Consider the "Mobile Proton" Model: The fragmentation patterns in CID are influenced by the location of protons on the peptide. The presence of basic residues can sequester protons, affecting which bonds are cleaved.
-
Perform MS³ Analysis: If a dominant neutral loss is observed, you can perform an MS³ experiment where the ion that has undergone the neutral loss is isolated and fragmented further to obtain sequence information.
Experimental Protocol: LC-MS/MS Analysis of a 5-Azido-L-norvaline Containing Peptide
This protocol provides a general workflow. Specific parameters should be optimized for your instrument and peptide.
1. Sample Preparation:
- Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 pmol/µL.
- Centrifuge the sample to remove any particulates.
2. Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be from 5% to 40% B over 30 minutes.
- Flow Rate: 300 nL/min.
3. Mass Spectrometry (MS):
- Ionization Mode: Positive ESI.
- MS1 Scan Range: m/z 300-1800.
- Data-Dependent Acquisition: Select the top 5-10 most abundant precursor ions for MS/MS.
- Fragmentation Methods:
- CID: Normalized collision energy of 25-35%.
- HCD: Normalized collision energy of 25-35%.
- ETD: Reaction time of ~100 ms. Consider using supplemental activation.
4. Data Analysis:
- Use a suitable software (e.g., Proteome Discoverer, MaxQuant, PEAKS Studio) to analyze the MS/MS data.
- Define the mass of 5-Azido-L-norvaline as a variable modification in your search parameters.
- Manually inspect the spectra for the characteristic neutral loss of N₂ (28.01 Da) and for complete b, y, c, and z ion series to confirm the peptide sequence.
Visualizations
Caption: Expected CID/HCD fragmentation of a peptide containing 5-Azido-L-norvaline.
Sources
Technical Support Center: Validation & Troubleshooting for (2R)-2-Amino-5-Azidopentanoic Acid Incorporation
Welcome to the Technical Support Center for (2R)-2-amino-5-azidopentanoic acid (commonly known as D-Azidonorvaline or D-Orn(N3)). Because this non-canonical amino acid (ncAA) features a D-stereocenter and a bioorthogonal azide handle, it is uniquely suited for metabolic labeling of bacterial peptidoglycan (PG)[1], the synthesis of protease-resistant peptidomimetics, and site-specific protein engineering.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the root chemical causality behind common experimental failures and provide self-validating workflows to ensure your incorporation data is robust, reproducible, and artifact-free.
Section 1: Bioorthogonal Labeling & Fluorescence Detection
The most direct method to confirm D-Azidonorvaline incorporation is via "Click Chemistry"—reacting the inert azide handle with an alkyne-conjugated fluorophore.
FAQ & Troubleshooting
Q: How do I definitively confirm the azide is incorporated into the bacterial peptidoglycan and not just accumulating intracellularly? A: D-amino acids are promiscuously incorporated by bacterial L,D- and D,D-transpeptidases into the PG layer[1]. However, free ncAAs can pool in the cytoplasm. To prove structural incorporation, you must isolate the bacterial sacculi. Boil the cells in 4% SDS for 30 minutes to destroy the lipid bilayer and denature all intracellular/membrane proteins. Wash thoroughly, and then perform the click reaction on the purified sacculi. If the fluorescence persists, the azide is covalently bound to the cell wall.
Q: My cells died or lost fluorescence signal during the CuAAC click reaction. What went wrong? A: Copper(I) is highly cytotoxic and generates reactive oxygen species (ROS) that can rapidly lyse live cells and quench fluorophores. Causality: While Cu(I) is required to catalyze terminal alkyne-azide cycloadditions, it mediates oxidative damage. Solution: Switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). By using a dibenzocyclooctyne (DBCO)-conjugated fluorophore, the ring strain drives the reaction without the need for a toxic copper catalyst, preserving cell viability[2].
Self-Validating SPAAC Protocol
-
Incubation: Culture bacteria with 0.5–1 mM D-Azidonorvaline for 1–2 doubling times.
-
Washing: Pellet cells and wash 3x with cold PBS to remove unincorporated ncAA.
-
SPAAC Reaction: Resuspend in PBS containing 10–20 µM DBCO-Fluorophore (e.g., DBCO-Cy5). Incubate in the dark at room temperature for 30–60 minutes.
-
Validation Check (Critical):
-
Negative Control: Process a wild-type culture grown without D-Azidonorvaline. If this sample fluoresces, your DBCO dye is non-specifically binding (likely to endogenous thiols via Michael addition).
-
Positive Control: Spike a known azide-peptide into a blank sample to confirm the DBCO dye is active.
-
-
Detection: Analyze via Flow Cytometry or SDS-PAGE in-gel fluorescence.
Caption: Workflow for confirming azide incorporation via SPAAC and CuAAC bioorthogonal click chemistry.
Section 2: Mass Spectrometry (LC-MS/MS) Artifacts
Mass spectrometry provides exact, site-specific confirmation of incorporation, but azides are chemically fragile during sample preparation.
FAQ & Troubleshooting
Q: My LC-MS/MS data shows a mass shift of -26 Da from the expected mass of my D-Azidonorvaline-containing peptide. Is my synthesis wrong? A: Your synthesis is likely correct, but your sample preparation destroyed the azide. Causality: Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are routinely used in proteomics to reduce disulfide bonds. However, TCEP is a water-soluble phosphine that rapidly reduces azides to primary amines via the Staudinger reaction[3]. The loss of N₂ (-28 Da) and the addition of two protons (+2 Da) results in a net mass shift of -26 Da. Solution: To preserve the azide for intact mass analysis, omit TCEP/DTT entirely, or alkylate free cysteines using a non-phosphine workflow (e.g., using iodoacetamide alone if disulfides are already broken).
Q: I omitted TCEP, but I still see the -26 Da amine peak in my MALDI-TOF spectra. Why? A: Azides are thermally and electronically labile. High laser energy during MALDI or harsh voltages in Electrospray Ionization (ESI) can cause in-source fragmentation, driving the thermal loss of N₂. Solution: Lower the capillary temperature and declustering potentials in ESI, or use a softer matrix (like CHCA instead of sinapinic acid) and lower laser power in MALDI.
Caption: Mechanistic pathway of unintended azide reduction during mass spectrometry sample preparation.
Section 3: FTIR Spectroscopy for Non-Destructive Validation
For researchers synthesizing D-peptides via Solid-Phase Peptide Synthesis (SPPS), cleaving the peptide from the resin just to check incorporation is wasteful.
FAQ & Troubleshooting
Q: How can I monitor the success of my SPPS incorporating D-Azidonorvaline without cleaving the peptide from the resin? A: Use Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. Causality: The azide group exhibits a strong, distinct asymmetric stretching vibration at approximately 2100–2130 cm⁻¹[4]. Because the standard peptide backbone (amides, alkyl chains) does not absorb in this region, the appearance of this peak is an absolute, non-destructive confirmation of incorporation.
Self-Validating FTIR Protocol
-
Sampling: Remove a micro-aliquot (~1-2 mg) of the washed, dried resin.
-
Measurement: Press the resin directly onto the ATR-FTIR diamond crystal.
-
Validation: Scan from 500 to 4000 cm⁻¹. Look for the sharp peak at ~2100 cm⁻¹.
-
Reaction Monitoring: If you subsequently perform an on-resin click reaction, you can self-validate the reaction's completion by monitoring the disappearance of this exact peak.
Section 4: Quantitative Comparison of Validation Methods
Use the table below to select the appropriate validation method based on your experimental constraints.
| Analytical Method | Limit of Detection (LOD) | Turnaround Time | Primary Application | Key Limitation |
| In-Gel Fluorescence (SPAAC) | ~10–50 fmol | 4–6 hours | Whole-cell PG labeling / Lysate validation | Requires bioorthogonal dye; cannot pinpoint exact residue location. |
| LC-MS/MS (Bottom-up) | ~1–10 fmol | 1–2 days | Exact site-specific mapping & quantitation | Highly susceptible to azide reduction (-26 Da) by TCEP/DTT[3]. |
| ATR-FTIR Spectroscopy | ~0.1–1 mol% | < 1 hour | SPPS / Bulk polymer / Resin validation | Low sensitivity in complex biological mixtures[4]. |
Sources
A Researcher's Guide to In Vivo Protein Labeling: L-azidohomoalanine (AHA) as the Gold Standard and a Look at Potential Alternatives
In the dynamic field of proteomics, the ability to study newly synthesized proteins in their native environment is paramount to understanding cellular responses to various stimuli, developmental processes, and disease progression. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for in vivo labeling, allowing for the selective enrichment and identification of nascent proteins.[1][2] At the heart of this technique are non-canonical amino acids (ncAAs) that are incorporated into proteins by the cell's own translational machinery.[1][3][4]
This guide provides an in-depth comparison of two such ncAAs: the well-established and widely utilized L-azidohomoalanine (AHA) and the lesser-known (2R)-2-amino-5-azidopentanoic acid. While AHA has a wealth of supporting literature and established protocols, (2R)-2-amino-5-azidopentanoic acid remains a molecule with limited published data in the context of in vivo labeling. This guide will, therefore, present a comprehensive overview of AHA as the current benchmark and offer a theoretical perspective on (2R)-2-amino-5-azidopentanoic acid, highlighting the current landscape and future possibilities in the field.
L-azidohomoalanine (AHA): The Proven Tool for Nascent Proteome Analysis
L-azidohomoalanine is an analog of the essential amino acid methionine, where the terminal methyl group is replaced by a bioorthogonal azide group.[5] This structural similarity allows AHA to be recognized by methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine.[1] The presence of the azide moiety allows for a highly selective "click" reaction with alkyne-containing probes for downstream applications such as fluorescent imaging or affinity purification.[1][6][7]
Mechanism of Action and Experimental Workflow
The in vivo labeling process with AHA follows a two-step workflow: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Labeling: AHA is introduced to the organism, typically through injection or specialized diet.[3][8][9] The cellular machinery then incorporates it into proteins during translation.
-
Bioorthogonal Ligation: After a desired labeling period, tissues are harvested, and the proteome is extracted. The azide-modified proteins are then covalently tagged with a reporter molecule (e.g., biotin-alkyne for enrichment or a fluorescent alkyne for imaging) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[5]
Caption: Workflow of AHA-based in vivo protein labeling.
Performance Characteristics of L-azidohomoalanine (AHA)
| Feature | Description | Supporting Experimental Data |
| Incorporation Efficiency | AHA is readily incorporated into proteins in a wide range of model organisms, including mice, zebrafish, and C. elegans.[2][8][10] Efficiency can be enhanced by using a methionine-deficient diet, though this is not always necessary.[8][11] | In larval zebrafish, 72 hours of incubation with 4 mM AHA resulted in the labeling of approximately 10.9% of the total soluble protein.[10] |
| Cytotoxicity | At typical working concentrations (25-100 µM in vitro, appropriate doses in vivo), AHA exhibits low cytotoxicity and does not significantly perturb normal physiology.[5][12] | Analysis of the plasma metabolome of mice injected with AHA showed that it does not cause significant metabolic alterations.[3][4] High doses, however, can lead to toxicity.[11] |
| Specificity | The azide group is bioorthogonal, meaning it does not react with native functional groups in the cell, ensuring highly specific labeling with alkyne probes. | The CuAAC and SPAAC reactions are highly specific for azides and alkynes, resulting in a high signal-to-noise ratio in detection and enrichment experiments.[5] |
| Versatility | AHA has been successfully used in various in vivo models to study protein synthesis and turnover in different tissues, including the brain, liver, and muscle.[8] It has also been applied to study proteome dynamics in development and disease.[4][8] | Studies have used AHA to characterize protein dynamics in embryonic and adult tissues, highlighting its broad applicability.[4] |
(2R)-2-amino-5-azidopentanoic acid: A Theoretical Perspective
In contrast to the extensive body of research on AHA, there is a notable lack of published literature on the use of (2R)-2-amino-5-azidopentanoic acid for in vivo protein labeling. Therefore, a direct comparison of performance based on experimental data is not possible at this time. However, we can analyze its structure to hypothesize its potential as a labeling agent.
Structural Analysis
(2R)-2-amino-5-azidopentanoic acid is a five-carbon amino acid with an azide group at the terminal (delta) position. Its structure is similar to that of L-ornithine, an intermediate in the urea cycle, and to a lesser extent, L-lysine, with the key difference being the replacement of a terminal amino group with an azide group. The "(2R)" designation refers to its stereochemistry at the alpha-carbon, which is analogous to the D-configuration in sugars. Most naturally occurring amino acids in proteins are in the L-configuration.
Caption: Structural comparison of ncAAs and natural amino acids.
Potential as a Labeling Agent: A Hypothesis
-
Potential Surrogate: Given its structural similarity to L-ornithine, (2R)-2-amino-5-azidopentanoic acid might be recognized by ornithine-utilizing enzymes. However, as ornithine is not a proteinogenic amino acid, its incorporation into proteins via the standard translational machinery is unlikely. It is more plausible that it could act as an antagonist or be metabolized through other pathways.
-
Stereochemistry: The (2R)- or D-configuration is a significant hurdle for its incorporation into proteins by ribosomes, which are highly specific for L-amino acids. This makes it a less likely candidate for a protein labeling agent compared to L-isomers like AHA.
-
Bioorthogonality: Like AHA, it possesses a terminal azide group, which would be suitable for click chemistry reactions.
Based on this theoretical analysis, (2R)-2-amino-5-azidopentanoic acid is unlikely to be an efficient surrogate for any of the 20 proteinogenic amino acids due to its stereochemistry and side-chain structure.
Comparative Summary and Future Outlook
| Feature | L-azidohomoalanine (AHA) | (2R)-2-amino-5-azidopentanoic acid |
| Amino Acid Surrogate | L-methionine | Unlikely to be a proteinogenic amino acid surrogate. Structurally similar to L-ornithine. |
| Stereochemistry | L-isomer (compatible with translation) | R-isomer (D-configuration, likely incompatible with ribosomal translation) |
| In Vivo Data | Extensive | None found in published literature |
| Cytotoxicity | Low at working concentrations | Unknown |
| Incorporation Efficiency | Well-documented | Expected to be very low or negligible for protein synthesis |
| Current Recommendation | Recommended | Not Recommended for Protein Labeling |
Experimental Protocols
In Vivo Labeling of Murine Proteome with AHA via Injection
This protocol is a representative example and should be optimized for specific experimental goals and mouse models.
Materials:
-
L-azidohomoalanine (AHA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Mouse model of choice
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Click chemistry reagents (e.g., biotin-alkyne, copper (II) sulfate, TCEP, TBTA)
Procedure:
-
Preparation of AHA solution: Dissolve AHA in sterile PBS to a desired stock concentration (e.g., 50 mg/mL). Ensure complete dissolution.
-
Animal Dosing: Administer AHA to mice via intraperitoneal (IP) or subcutaneous (SC) injection. A typical dose might be 2 mg per 20 g of body weight.[11] The labeling duration can range from hours to days, depending on the protein turnover rate in the tissue of interest.[8][13]
-
Tissue Harvesting: At the end of the labeling period, humanely euthanize the mice and perfuse with ice-cold PBS to remove blood from the tissues. Dissect the tissues of interest and either snap-freeze in liquid nitrogen or proceed directly to homogenization.
-
Protein Extraction: Homogenize the tissues in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Click Chemistry Reaction:
-
To a specific amount of protein (e.g., 1 mg), add the click chemistry reagents. A typical reaction might include 100 µM biotin-alkyne, 1 mM TCEP, 100 µM TBTA, and 1 mM copper (II) sulfate.
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
-
Protein Precipitation: Precipitate the protein to remove excess reagents. An acetone or methanol/chloroform precipitation is common.
-
Downstream Analysis: The biotin-tagged proteins can now be enriched using streptavidin-coated beads for mass spectrometry analysis or detected via Western blot using a streptavidin-HRP conjugate.
Caption: Experimental workflow for in vivo AHA labeling in mice.
References
-
Ngo, J. T., Schuman, E. M. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. bioRxiv. [Link]
-
Al-Mohanna, S., et al. (2023). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Molecular and Cellular Proteomics. [Link]
-
Zhang, M., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics. [Link]
-
Al-Mohanna, S. (2020). Probing protein dynamics in vivo using non-canonical amino acid labeling. Purdue University Graduate School. [Link]
-
Zhang, T., et al. (2022). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. STAR Protocols. [Link]
-
Suazo, K. F., et al. (2021). Click Chemistry in Proteomic Investigations. Proteomes. [Link]
-
Gao, F., et al. (2014). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy. [Link]
-
Zhang, Y., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. International Journal of Molecular Sciences. [Link]
-
Sletten, E. M., Bertozzi, C. R. (2011). Bioorthogonal Reactions for Labeling Proteins. Angewandte Chemie International Edition. [Link]
-
Shen, A., et al. (2025). Optimized Azidohomoalanine labeling protocol enables sensitive detection of de Novo protein synthesis in C. elegans under heat shock. Journal of High School Science. [Link]
-
CORDIS. (2015). Bioorthogonal chemistry to help uncover protein functions. European Commission. [Link]
-
Parker, C. G., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]
-
Manos-Turvey, A. (2015). Bioorthogonal Chemistry: Enabling nCAA Protein Labelling. Wipf Group, University of Pittsburgh. [Link]
-
Suazo, K. F., et al. (2024). Protein click chemistry and its potential for medical applications. Quarterly Reviews of Biophysics. [Link]
-
Li, J., et al. (2025). A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society. [Link]
-
Hinz, F. I., et al. (2012). Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish. ACS Chemical Neuroscience. [Link]
-
Shen, A., et al. (2025). Optimized Azidohomoalanine labeling protocol enables sensitive detection of de Novo protein synthesis in C. elegans under heat shock. Journal of High School Science. [Link]
-
Hinz, F. I., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. ACS Chemical Neuroscience. [Link]
-
McGill, T. J., et al. (2023). Labeling and enrichment of retinal proteins using non-canonical amino acids. Investigative Ophthalmology & Visual Science. [Link]
-
Lee, S., et al. (2021). A flow-cytometry-based assessment of global protein synthesis in human senescent cells. STAR Protocols. [Link]
-
Horiacha, A., et al. (2025). Comparative Assessment of Cytotoxicity of Aliphatic Amino Carboxylic Compounds as Potential Anticoronavirus Agents. Innovative Biosystems and Bioengineering. [Link]
-
de Souza, C. A., et al. (2021). Lessons from a Single Amino Acid Substitution: Anticancer and Antibacterial Properties of Two Phospholipase A 2 -Derived Peptides. International Journal of Molecular Sciences. [Link]
-
Alvarez-Castelao, B., et al. (2019). Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo. Nature Protocols. [Link]
-
Al-Mohanna, S., et al. (2019). Dynamics of Non-Canonical Amino Acid-Labeled Intra- and Extracellular Proteins in the Developing Mouse. Proteomics. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
Quantitative Analysis of Protein Synthesis: A Comprehensive Comparison of 5-Azido-L-norvaline (5-ANV) and Alternative Modalities
Tracking nascent protein synthesis is a critical parameter in understanding cellular stress responses, translational regulation, and the pharmacodynamics of novel therapeutics. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has revolutionized this field by allowing researchers to label newly synthesized proteins without the hazards of radiolabeling.
While L-azidohomoalanine (AHA) is the most widely recognized methionine surrogate, 5-Azido-L-norvaline (5-ANV) presents a unique structural alternative. As a Senior Application Scientist, I have structured this guide to provide an objective, data-backed comparison of 5-ANV against other protein synthesis quantification modalities, detailing the mechanistic causality behind its use and providing self-validating experimental protocols.
Part 1: Mechanistic Causality & Enzymatic Dynamics
To understand the specific utility of 5-ANV, we must examine the causality behind its incorporation. The cellular translational machinery relies on Methionyl-tRNA synthetase (MetRS) to charge tRNAs with methionine. MetRS exhibits a degree of substrate promiscuity, allowing it to activate non-canonical amino acids containing bioorthogonal functional groups (like azides).
Native methionine possesses a 5-atom side chain (C-C-S-C). AHA, the standard surrogate, has a 4-atom side chain terminating in an azide. In contrast, 5-ANV (azidonorvaline) features a 5-carbon aliphatic chain, making its backbone length a closer steric match to native methionine.
However, this structural fidelity introduces an enzymatic trade-off. The added steric bulk of the azide group on a 5-carbon chain reduces the catalytic efficiency ( kcat/Km ) of wild-type MetRS for 5-ANV compared to AHA. Consequently, 5-ANV incorporation in wild-type cells is significantly lower. To achieve quantitative detection and overcome this enzymatic bottleneck, researchers must employ highly active copper catalysts (e.g., highly pure CuBr) during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step, or utilize engineered bacterial strains with mutant MetRS enzymes [1].
Caption: Methionyl-tRNA synthetase (MetRS) activation pathways for native methionine and azide surrogates.
Part 2: Comparative Analysis of Protein Synthesis Modalities
5-ANV vs. AHA (L-Azidohomoalanine)
-
Performance: AHA is incorporated at >95% efficiency in methionine-depleted auxotrophs, making it the gold standard for global BONCAT. 5-ANV is incorporated at a lower rate in wild-type cells.
-
Causality: While AHA is more efficient, the longer aliphatic chain of 5-ANV can reduce steric hindrance during the subsequent click chemistry step. This extended spacer arm is particularly advantageous when attempting to label densely packed or highly folded cell-surface proteins where the azide moiety might otherwise be buried [1].
5-ANV vs. O-Propargyl-puromycin (OPP)
-
Performance: OPP is incorporated into the C-terminus of elongating peptides, causing immediate ribosomal stalling and chain termination. 5-ANV is incorporated internally, allowing the synthesis of full-length, functionally active proteins.
-
Causality: If the experimental goal is to track the subcellular localization, folding, or enzymatic function of a specific nascent protein over time, 5-ANV is superior because it preserves the integrity of the proteome. OPP is better suited for rapid, global translation rate snapshots (e.g., via flow cytometry) where downstream protein viability is irrelevant.
5-ANV vs. SILAC / 35 S-Methionine
-
Performance: 35 S-Met provides absolute quantification via autoradiography but poses severe safety, regulatory, and disposal challenges. SILAC provides excellent mass spectrometry (MS) quantification but lacks spatial visualization capabilities.
-
Causality: 5-ANV bridges this gap. Because it utilizes click chemistry, it enables both spatial visualization (via fluorophore conjugation) and MS enrichment (via biotin conjugation) without the radiotoxicity of 35 S.
Part 3: Quantitative Data Summary
The following table synthesizes the performance metrics of these modalities to guide your experimental design:
| Modality | Target / Mechanism | Incorporation Efficiency (WT) | Chain Length / Type | Toxicity / Impact on Proteome | Primary Detection Method |
| 5-Azido-L-norvaline (5-ANV) | MetRS Surrogate (Internal) | Low to Moderate | 5-carbon aliphatic | Low; yields full-length proteins | CuAAC / SPAAC (Fluorescence, MS) |
| L-Azidohomoalanine (AHA) | MetRS Surrogate (Internal) | High (>90%) | 4-carbon aliphatic | Low; yields full-length proteins | CuAAC / SPAAC (Fluorescence, MS) |
| O-Propargyl-puromycin (OPP) | Ribosome A-site (Terminal) | High (Rapid) | Puromycin analog | High; causes chain termination | CuAAC (Flow Cytometry, Imaging) |
| 35 S-Methionine | Native Methionine | Native | Native | High (Radiotoxicity) | Autoradiography / Scintillation |
| SILAC (Heavy Amino Acids) | Native Translation | Native | Native (Isotopic) | None | Mass Spectrometry |
Part 4: Experimental Protocols (Self-Validating System)
To ensure a self-validating system, the following protocol incorporates a highly active CuBr catalyst step. Because 5-ANV has a lower incorporation density than AHA, standard CuSO 4 /ascorbate click reactions often yield false negatives. The use of CuBr is a necessary causal choice to overcome this detection threshold [1].
Protocol: Metabolic Labeling and Detection using 5-ANV
Step 1: Methionine Depletion (Creating the Biological Vacuum)
-
Culture cells (e.g., E. coli methionine auxotrophs or mammalian cells) to the desired exponential growth phase (e.g., OD 600 = 0.8 for bacteria).
-
Wash cells twice with warm PBS to remove residual extracellular methionine.
-
Resuspend in methionine-free media and incubate for 30 minutes. Causality: This depletes intracellular methionine pools, forcing the MetRS enzyme to utilize the 5-ANV surrogate in the next step.
Step 2: 5-ANV Incubation (Metabolic Tagging)
-
Add 5-ANV to the culture to a final concentration of 0.5 - 1.0 mM.
-
Incubate for 1-4 hours under standard growth conditions to allow translation and incorporation into nascent proteins.
Step 3: Cell Fixation and Permeabilization (Preserving the Proteome)
-
Harvest cells and wash with ice-cold PBS to halt metabolism.
-
Fix cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes. (Self-Validation Check: If targeting only cell-surface proteins to assess membrane insertion, omit the Triton X-100 step to prevent intracellular background fluorescence).
Step 4: CuAAC Detection (The High-Efficiency Catalyst Step)
-
Prepare the click reaction cocktail: 100 µM Alkyne-Fluorophore (or Alkyne-Biotin), 1 mM THPTA ligand, and 1 mM highly pure CuBr. Critical: Prepare this in an anaerobic environment or with a robust reducing agent to maintain the Cu(I) state.
-
Apply the cocktail to the fixed cells and incubate for 1 hour at room temperature in the dark.
-
Wash extensively (3x 10 mins) with PBS containing 1% BSA and 0.1% Tween-20 to remove unreacted dye.
-
Analyze via flow cytometry or confocal fluorescence microscopy.
Caption: Workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) using 5-ANV.
References
-
Link, A. J., Vink, M. K. S., & Tirrell, D. A. (2004). Presentation and Detection of Azide Functionality in Bacterial Cell Surface Proteins. Journal of the American Chemical Society, 126(34), 10598-10602. URL:[Link]
A Comparative Guide to the Specificity of Metabolic Labeling with Non-Canonical Amino Acids: A Case Study of (2R)-2-amino-5-azidopentanoic acid and its Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical analysis of the specificity of metabolic labeling with the non-canonical amino acid (2R)-2-amino-5-azidopentanoic acid. Given the limited direct experimental data on this specific compound, we will draw comparisons with well-characterized alternatives, namely L-azidohomoalanine (AHA) and L-azidonorleucine (ANL), to infer its potential performance and guide experimental design.
Introduction: The Power and Pitfalls of Metabolic Labeling
Metabolic labeling is a powerful technique for studying newly synthesized proteins within a complex biological system.[1][2] By introducing a non-canonical amino acid (ncAA) bearing a bioorthogonal handle, such as an azide or alkyne group, researchers can tag and subsequently identify proteins synthesized over a specific period.[3] This approach, often coupled with click chemistry, allows for the visualization and enrichment of nascent proteomes, providing invaluable insights into cellular responses to various stimuli.[4]
This guide will delve into the critical factors influencing the specificity of metabolic labeling, using (2R)-2-amino-5-azidopentanoic acid as a focal point for comparison with the widely used methionine analogs, AHA and ANL.
The Contenders: A Structural and Mechanistic Overview
The specificity of a non-canonical amino acid is intrinsically linked to its structure and how it is recognized by the cell's translational machinery, primarily the aminoacyl-tRNA synthetases (aaRSs).
| Non-Canonical Amino Acid | Structure | Natural Amino Acid Analog | Key Features |
| (2R)-2-amino-5-azidopentanoic acid | (Structure not available in search results) | Lysine or Methionine | A five-carbon amino acid with a terminal azide. Its (2R) stereochemistry is a critical determinant of its biological activity. |
| L-Azidohomoalanine (AHA) | (Structure available in multiple sources) | Methionine | A four-carbon amino acid with a terminal azide. It is readily incorporated by the endogenous methionyl-tRNA synthetase (MetRS).[7] |
| L-Azidonorleucine (ANL) | (Structure available in multiple sources) | Methionine | A six-carbon amino acid with a terminal azide. It is generally not incorporated by wild-type MetRS and requires a mutated MetRS for efficient utilization.[8][9] |
(2R)-2-amino-5-azidopentanoic acid , being a pentanoic acid derivative, is structurally similar to lysine. The presence of the azido group at the 5-position makes it a potential tool for bioorthogonal labeling. However, its incorporation into proteins would depend on its recognition by the lysyl-tRNA synthetase (LysRS) or potentially the MetRS.
L-azidohomoalanine (AHA) is a widely used methionine surrogate. Its shorter side chain allows it to be efficiently recognized and charged onto tRNAMet by the native MetRS in most organisms.[7] This broad utility comes at the cost of cell-type specificity.
L-azidonorleucine (ANL) , with its longer side chain, is a poor substrate for the wild-type MetRS.[9] This property has been ingeniously exploited to achieve cell-type-specific labeling by expressing a mutated MetRS (e.g., MetRSL262G in Drosophila or NLL-MetRS in E. coli) that can accommodate the bulkier ANL.[8][10] This allows for the selective labeling of proteins in specific cell populations within a complex tissue or organism.
A Comparative Analysis of Specificity and Performance
The choice of a non-canonical amino acid for metabolic labeling should be guided by a careful consideration of its incorporation efficiency, specificity, and potential for cellular perturbation.
| Feature | L-Azidohomoalanine (AHA) | L-Azidonorleucine (ANL) | (2R)-2-amino-5-azidopentanoic acid (Inferred) |
| Incorporation Efficiency | High with wild-type MetRS.[7] | Low with wild-type MetRS; high with mutant MetRS.[8][9] | Likely low with wild-type aaRSs. May require an engineered aaRS for efficient incorporation. |
| Specificity | Global labeling of newly synthesized proteins.[2] | Cell-type-specific labeling when used with a specific mutant MetRS.[7][10] | Potentially high specificity for lysine or methionine sites, but may exhibit off-target incorporation depending on aaRS promiscuity. |
| Cytotoxicity | Generally low, but can be concentration and cell-type dependent.[6][11] | Generally considered to have low toxicity, especially in the context of cell-type-specific expression of the mutant synthetase.[10] | Unknown, but like other ncAAs, requires empirical determination of optimal, non-toxic concentrations. |
| Off-Target Effects | Can compete with methionine and potentially perturb methionine-dependent pathways at high concentrations. | Minimal off-target effects in non-target cells that do not express the mutant synthetase. | Potential for misincorporation at lysine or other amino acid sites. The (2R) stereochemistry might influence its recognition and potential for off-target effects. |
Experimental Design and Protocols
The successful implementation of metabolic labeling experiments requires careful optimization of labeling conditions and rigorous validation of incorporation.
General Workflow for Metabolic Labeling
The following diagram illustrates a typical workflow for metabolic labeling with an azide-containing non-canonical amino acid followed by click chemistry and downstream analysis.
Caption: A generalized workflow for metabolic protein labeling.
Protocol: Metabolic Labeling of Cultured Mammalian Cells
This protocol provides a starting point for labeling proteins in cultured mammalian cells with an azide-functionalized amino acid. Note: Optimal conditions, including ncAA concentration and incubation time, must be empirically determined for each cell line and experimental setup.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
(2R)-2-amino-5-azidopentanoic acid (or alternative ncAA) stock solution (e.g., 100 mM in DMSO or sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin or alkyne-fluorophore probe
-
Click chemistry reaction components (e.g., copper(II) sulfate, reducing agent, ligand)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired final concentration of the ncAA. A typical starting concentration range is 25-100 µM.[12] It is advisable to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity.
-
Metabolic Labeling: Remove the existing culture medium and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the turnover rate of the proteins of interest.
-
Cell Harvest and Lysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteins.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the alkyne-probe and the click chemistry reaction components according to the manufacturer's instructions.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Downstream Analysis:
-
For fluorescence detection: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.
-
For proteomic analysis: Proceed with affinity purification of biotin-tagged proteins using streptavidin beads, followed by on-bead digestion and analysis by mass spectrometry.
-
Assessing Specificity and Cytotoxicity
It is crucial to include proper controls to validate the specificity and assess the potential cytotoxicity of the metabolic labeling.
-
Negative Controls:
-
Cells not treated with the ncAA but subjected to the click chemistry reaction to check for background signal.
-
Cells treated with the ncAA but without the alkyne probe to ensure the signal is dependent on the click reaction.
-
-
Cytotoxicity Assays:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) on cells treated with a range of ncAA concentrations.
-
Monitor cell morphology and proliferation during the labeling period.
-
Visualization of Key Concepts
Metabolic Incorporation Pathways
The following diagram illustrates the potential metabolic pathways for the incorporation of AHA, ANL, and the inferred pathway for (2R)-2-amino-5-azidopentanoic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. brain.mpg.de [brain.mpg.de]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Free based Non-Canonical Amino Acid Antibody Labeling Service - Creative Biolabs [creativebiolabs.net]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 7. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation | eLife [elifesciences.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo | bioRxiv [biorxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: The Impact of (2R)-2-Amino-5-Azidopentanoic Acid on Protein Function and Peptide Engineering
Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) is a foundational technique in modern protein engineering. (2R)-2-amino-5-azidopentanoic acid , commonly known as D-Azidonorvaline (D-Anv) , is the D-enantiomer of the widely used bioorthogonal tag L-azidonorvaline.
Understanding whether D-Anv "affects protein function" requires distinguishing between in vivo biosynthetic incorporation and in vitro synthetic peptide engineering. While its L-enantiomer (L-Anv) seamlessly mimics methionine to tag proteins with minimal functional disruption[1], the (2R) stereocenter of D-Anv fundamentally alters backbone dihedral angles. Consequently, D-Anv is strategically utilized in Solid-Phase Peptide Synthesis (SPPS) to deliberately disrupt native helices, induce stable β -turns, impart near-absolute resistance to proteolytic degradation, and provide an orthogonal azide handle for click chemistry[2][3].
Mechanistic Impact on Protein and Peptide Function
Stereochemical Disruption and Conformational Control
The function of any protein is dictated by its 3D conformation, governed by the Ramachandran ϕ and ψ angles of its backbone. Native L-amino acids heavily favor right-handed α -helices and β -sheets. Introducing the (2R) stereocenter of D-Anv into an L-peptide sequence inverts these local preferred angles. If forced into a native enzyme, this causes severe steric clashes and localized unfolding. However, in therapeutic peptide design, D-Anv is intentionally substituted to break unstable helices and stabilize β -turn conformations, locking the peptide into an active pharmacophore geometry[3].
Proteolytic Resistance
Endogenous proteases (e.g., trypsin, aminopeptidases) have evolved strict stereospecificity for L-peptide bonds. The incorporation of D-Anv introduces profound steric hindrance at the protease active site. This modification effectively blinds the degrading enzymes to the cleavage site, extending the circulating half-life of the functional peptide from mere minutes to several days[3][4].
Solubility and Isoelectric Alterations
D-Anv is frequently used to replace basic residues like Lysine to introduce a click-compatible azide handle. Because the azide group is uncharged and lipophilic, this substitution eliminates the positive charge provided by the native amine. This shift increases the macromolecular hydrophobicity, which can significantly decrease aqueous solubility and alter the isoelectric point (pI) of the target protein, potentially leading to aggregation if not carefully optimized[5].
Comparative Performance Data
The following table objectively compares the functional impact of D-Anv against its L-enantiomer and a native Lysine residue.
| Parameter | Native L-Lysine | L-Azidonorvaline (2S) | D-Azidonorvaline (2R) |
| Translation Machinery Compatibility | High (Endogenous) | Moderate (Engineered MetRS/PylRS)[6] | None (Requires highly modified ribosomes)[7] |
| Helical Propensity | High | High | Low (Disrupts L-helices)[3] |
| β -Turn Induction | Low | Low | High (When paired with L-amino acids)[4] |
| Proteolytic Half-Life (Human Serum) | ~2-4 hours | ~2-4 hours | >24 hours |
| Bioorthogonal Reactivity | None (Primary amine) | High (CuAAC / SPAAC) | High (CuAAC / SPAAC)[2] |
| Side-chain Charge (pH 7.4) | Positive (+1) | Neutral (0)[5] | Neutral (0)[5] |
Visualizing the Functional Impact
Fig 1. Divergent incorporation pathways for Azidonorvaline enantiomers based on stereospecificity.
Fig 2. Conformational and functional impact of D-Anv vs L-Anv substitution in peptide sequences.
Experimental Workflows & Self-Validating Protocols
To harness the functional benefits of D-Anv, researchers must bypass the stereospecific limitations of endogenous ribosomes and utilize chemical synthesis. Below are self-validating protocols designed to ensure structural integrity and quantify functional improvement.
Protocol A: Fmoc-SPPS Incorporation of D-Azidonorvaline
Objective: Synthesize a protease-resistant, click-ready peptidomimetic without degrading the azide functional group.
-
Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Causality: Piperidine removes the Fmoc protecting group via a base-catalyzed elimination mechanism, exposing the primary amine for the next coupling step. The side-chain azide of D-Anv is completely stable to these basic conditions[2].
-
-
Coupling: Pre-activate 4 eq Fmoc-D-Anv-OH, 3.9 eq HATU, and 8 eq DIPEA in DMF. Add to the resin and agitate for 60 minutes.
-
Causality: HATU is chosen over standard carbodiimides (like DIC) because D-amino acids can exhibit slight steric hindrance when coupling to bulky L-amino acid chains; HATU ensures near 100% coupling efficiency, preventing deletion sequences.
-
-
Capping: Treat with acetic anhydride/pyridine (10 min) to cap any unreacted amines.
-
Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H 2 O (95:2.5:2.5) for 2 hours.
-
Causality: The azide moiety is orthogonal to acidic cleavage and remains intact[2].
-
-
Validation: Precipitate in cold diethyl ether, lyophilize, and verify the mass via LC-MS (ESI+). Self-Validation: The presence of a [M+H]+ peak matching the theoretical mass confirms the azide was not reduced during synthesis.
Protocol B: In Vitro Serum Stability Assay
Objective: Quantify the proteolytic resistance imparted by the (2R) stereocenter inversion.
-
Preparation: Dissolve the purified D-Anv modified peptide and an L-Anv control peptide in PBS (pH 7.4) to a stock concentration of 1 mM.
-
Incubation: Mix 100 µL of the peptide solution with 900 µL of 25% human serum (in PBS). Incubate at 37°C to mimic physiological conditions.
-
Sampling: Extract 100 µL aliquots at t=0,1,2,4,8, and 24 hours.
-
Quenching: Immediately quench each extracted aliquot by adding 100 µL of 1% Trichloroacetic acid (TCA) in acetonitrile.
-
Causality: TCA rapidly denatures the serum proteases, instantly halting enzymatic activity. This ensures the kinetic snapshot is highly accurate and prevents degradation while the sample waits in the autosampler.
-
-
Validation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet the denatured serum proteins. Analyze the supernatant via RP-HPLC. Calculate the half-life ( t1/2 ) by plotting the Area Under the Curve (AUC) of the intact peptide peak over time.
References
-
[1] EP2290369B1 - Methods for proteomic profiling using non-natural amino acids. Google Patents. 1
-
[5] Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. PMC. 5
-
[6] Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. PMC. 6
-
[2] Fmoc-d-azidonorvaline Novabiochem 1097192-04-5. Sigma-Aldrich. 2
-
[7] US11965040B2 - Modulation of complement activity. Google Patents. 7
-
[3] dll3 targeting peptides and constructs thereof. Justia Patents.3
-
[4] b7-h3 targeting peptides and constructs thereof. Justia Patents. 4
Sources
- 1. EP2290369B1 - Methods for proteomic profiling using non-natural amino acids - Google Patents [patents.google.com]
- 2. Fmoc-d-azidonorvaline Novabiochem 1097192-04-5 [sigmaaldrich.com]
- 3. patents.justia.com [patents.justia.com]
- 4. patents.justia.com [patents.justia.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. US11965040B2 - Modulation of complement activity - Google Patents [patents.google.com]
5-Azido-L-norvaline vs. Other Non-Canonical Methionine Analogs: A Comprehensive Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist
Executive Summary
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has revolutionized our ability to track, enrich, and visualize newly synthesized proteins. By hijacking the endogenous translational machinery, researchers can incorporate unnatural amino acids bearing bioorthogonal handles (such as azides or alkynes) into nascent polypeptides.
While Azidohomoalanine (AHA) has long served as the gold standard methionine surrogate, the structural constraints of tightly folded proteins sometimes demand alternative linkers to improve downstream click chemistry efficiency. This guide objectively compares 5-Azido-L-norvaline (5ANV) against AHA, Homopropargylglycine (HPG), and Azidonorleucine (ANL), providing mechanistic insights, quantitative comparisons, and self-validating experimental protocols to optimize your proteomic workflows.
Mechanistic Grounding: The MetRS Gateway
The fundamental causality behind non-canonical amino acid incorporation lies in the promiscuity of Methionyl-tRNA Synthetase (MetRS) . MetRS is responsible for aminoacylating tRNA Met with methionine. The wild-type (WT) MetRS binding pocket is evolutionarily optimized for the 4-atom side chain of methionine (-CH₂-CH₂-S-CH₃).
-
The Isosteric Match: AHA (-CH₂-CH₂-N₃) and HPG (-CH₂-CH₂-C≡CH) are nearly perfect isosteres of methionine. They fit seamlessly into the WT MetRS pocket, resulting in high kcat/Km values and robust incorporation[1].
-
The Steric Clash: 5-Azido-L-norvaline possesses a 5-atom side chain (-CH₂-CH₂-CH₂-N₃). This extra methylene group introduces mild steric hindrance within the WT MetRS pocket. Consequently, its aminoacylation efficiency drops significantly. However, it is not completely excluded; 5ANV can be incorporated at low densities by WT MetRS, provided highly active copper catalysts (e.g., CuBr) are used for downstream detection[2].
-
The Excluded Analog: Azidonorleucine (ANL), with its 6-atom side chain, is completely excluded by WT MetRS. Its incorporation strictly requires an engineered mutant MetRS (e.g., NLL-MetRS), making it the premier choice for cell-selective labeling in complex co-cultures[3].
Logical pathway of MetRS selectivity and incorporation for methionine analogs.
Comparative Data Analysis
To select the correct analog for your assay, you must balance incorporation efficiency against the steric requirements of your downstream click reaction (CuAAC or SPAAC). The extended chain of 5ANV provides crucial spatial relief when labeling tightly packed protein domains, though it sacrifices raw incorporation yield in WT systems.
Quantitative Comparison Table
| Analog | Chain Length (Main Chain + Handle) | Bioorthogonal Handle | WT MetRS Compatibility | Mutant MetRS Compatibility | Primary Application |
| Methionine (Met) | 4 atoms (-CH₂-CH₂-S-CH₃) | None | Native | Native | Natural translation |
| Azidohomoalanine (AHA) | 4 atoms (-CH₂-CH₂-N₃) | Azide | High | High | General BONCAT labeling |
| Homopropargylglycine (HPG) | 4 atoms (-CH₂-CH₂-C≡CH) | Alkyne | High | High | Dual-labeling / SPAAC alternative |
| 5-Azido-L-norvaline (5ANV) | 5 atoms (-CH₂-CH₂-CH₂-N₃) | Azide | Low (Requires CuBr) | High | Steric relief / Engineered systems |
| Azidonorleucine (ANL) | 6 atoms (-CH₂-CH₂-CH₂-CH₂-N₃) | Azide | Excluded | High (e.g., NLL-MetRS) | Cell-selective labeling |
Experimental Workflow: Self-Validating Protocol for 5ANV Incorporation
Because 5ANV has a lower affinity for WT MetRS than natural methionine, the experimental design must eliminate endogenous methionine competition. Furthermore, the protocol must be self-validating —meaning it must contain internal controls to prove that downstream click-fluorescence is driven by 5ANV incorporation, not background chemical noise.
Step-by-Step Methodology
Step 1: Methionine Depletion (The Prerequisite)
-
Action: Culture a methionine-auxotrophic E. coli strain (e.g., M15MA) in M9 minimal media supplemented with all canonical amino acids except methionine.
-
Causality: Auxotrophs cannot synthesize endogenous methionine. This forces the cellular machinery to rely entirely on the exogenously provided analog, bypassing the competitive disadvantage of 5ANV's lower MetRS affinity.
Step 2: Analog Supplementation & Expression
-
Action: Split the culture into two parallel flasks. To Flask A (Experimental), add 5-Azido-L-norvaline (1 mM). To Flask B (Self-Validation Control), add natural L-Methionine (1 mM). Induce protein expression (e.g., with IPTG) for 2–4 hours.
-
Causality: Flask B serves as the critical negative control for the click reaction. Since it lacks azides, any fluorescence detected later in this sample indicates false-positive background reactivity.
Step 3: Cell Harvest & Lysis
-
Action: Pellet the cells and lyse using a standard denaturing buffer (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0) to expose the incorporated azide handles.
Step 4: High-Sensitivity CuAAC Click Chemistry
-
Action: React the lysates with an alkyne-fluorophore (e.g., Alkyne-TAMRA). Due to the lower incorporation density of 5ANV, use a highly active copper catalyst system: CuBr (1 mM) with a stabilizing ligand like THPTA, rather than standard CuSO₄/Ascorbate[2].
-
Causality: Highly pure CuBr generates a more robust Cu(I) catalytic cycle, which is mandatory to detect the sparse azide populations generated by 5ANV in WT MetRS systems.
Step 5: Analysis & Validation
-
Action: Resolve the lysates via SDS-PAGE and perform in-gel fluorescence imaging.
-
Validation Check: The assay is only valid if Flask A shows distinct fluorescent banding while Flask B (Met control) remains completely dark.
Step-by-step experimental workflow for BONCAT using 5-Azido-L-norvaline.
Conclusion
When designing a BONCAT experiment, the choice of methionine analog dictates the success of the assay. Use Azidohomoalanine (AHA) when maximizing the absolute yield of labeled proteins in wild-type cells is the primary goal. Transition to 5-Azido-L-norvaline (5ANV) when your downstream applications (such as labeling intact, folded proteins or utilizing bulky strained alkynes for SPAAC) require an extended aliphatic spacer to overcome steric hindrance. Finally, for advanced, cell-type-specific labeling in complex mammalian or bacterial co-cultures, Azidonorleucine (ANL) combined with a mutant MetRS remains the unparalleled choice.
References
-
Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. URL:[Link]
-
Link, A. J., Vink, M. K. S., & Tirrell, D. A. (2004). Presentation and detection of azide functionality in bacterial cell surface proteins. Journal of the American Chemical Society, 126(34), 10598-10602. URL:[Link]
-
Ngo, J. T., Champion, J. A., Mahdavi, A., Tanrikulu, I. C., Beatty, K. E., Connor, R. E., Yoo, T. H., Dieterich, D. C., Schuman, E. M., & Tirrell, D. A. (2009). Cell-selective metabolic labeling of proteins. Nature Chemical Biology, 5(10), 715-717. URL:[Link]
Sources
(2R)-2-amino-5-azidopentanoic acid proper disposal procedures
As a Senior Application Scientist, I recognize that while unnatural amino acids like (2R)-2-amino-5-azidopentanoic acid (often utilized in click chemistry for protein labeling) are invaluable for modern drug development, their structural properties introduce hidden, severe laboratory hazards.
To build a culture of uncompromising safety, researchers must move beyond simply following waste disposal rules to understanding the thermodynamic causality behind them. This guide provides the definitive, self-validating protocols required for the safe handling, quenching, and disposal of this specific azide-containing compound.
Thermodynamic Hazard Profiling & Causality
The danger of an organic azide lies in the high energy of the −N3 functional group. The surrounding carbon skeleton acts as a thermodynamic "heat sink" to dissipate the energy of decomposition. When a molecule lacks sufficient atomic mass to absorb this energy, it becomes highly susceptible to explosive decomposition from friction, heat, or shock.
We evaluate organic azide stability using two established empirical metrics: the Rule of Six and the C/N Ratio .
Table 1: Quantitative Hazard Metrics for (2R)-2-amino-5-azidopentanoic acid
| Property | Value | Causality & Safety Implication |
| Chemical Formula | C5H10N4O2 | Contains the highly energetic, linear azide ( −N3 ) group. |
| Rule of Six Compliance | 5 Carbons per Azide | Fails (5 < 6). Lacks sufficient carbon atoms to safely dissipate decomposition energy, rendering it potentially shock-sensitive[1]. |
| C/N Ratio NNNC+NO | 1.75 | Fails (1.75 < 3). A ratio below 3 indicates high thermodynamic instability and an explosive hazard[2]. |
| Physical State | Solid (Zwitterion) | While less volatile than liquid azides, solid azides are highly sensitive to friction (e.g., grinding or scraping)[3]. |
Critical Operational Constraints
Before initiating any disposal protocol, you must enforce the following environmental constraints to prevent the accidental synthesis of ultra-sensitive explosives:
-
Zero Metal Contact: Never use metal spatulas, needles, or metal-lidded containers. Azides react rapidly with heavy metals (copper, lead, silver, brass) to form metal azides, which are among the most shock-sensitive explosives known[4]. Use only ceramic, Teflon, or polypropylene tools.
-
Halogenated Solvent Ban: Never mix azide waste with halogenated solvents (e.g., dichloromethane, chloroform). This combination can spontaneously form diazidomethane or triazidomethane, which are violently explosive[2].
-
Acid Segregation: Do not mix with strong acids. Acidic environments can protonate free azide ions to form hydrazoic acid ( HN3 ), a highly toxic and volatile explosive gas[2].
Primary Disposal Protocol: Chemical Quenching (Staudinger Reduction)
The most responsible method for azide disposal is to chemically dismantle the energetic −N3 group before the waste leaves your fume hood. We utilize the Staudinger Reduction , which converts the dangerous azide into a stable primary amine (D-ornithine).
This protocol is a self-validating system : the reaction produces nitrogen gas ( N2 ), meaning you can visually confirm the exact moment the hazard has been neutralized.
Step-by-Step Methodology:
-
Preparation: Working in a chemical fume hood behind a blast shield, dissolve the (2R)-2-amino-5-azidopentanoic acid waste in a mixed solvent system of Tetrahydrofuran (THF) and Water (e.g., 4:1 ratio) in a round-bottom flask. Causality: Water is strictly required to hydrolyze the aza-ylide intermediate formed during the reaction; without water, the reduction will stall[5].
-
Reagent Addition: Using a plastic spatula, slowly add Triphenylphosphine ( PPh3 ) in slight excess (1.5 equivalents per mole of azide) to the stirring solution.
-
Self-Validation (Monitoring): Observe the solution. You will see immediate effervescence (bubbling). This is the evolution of N2 gas, providing visual proof that the energetic azide bonds are being broken[5].
-
Completion: Stir the mixture at room temperature for 2 to 12 hours. The reaction is complete only when gas evolution has entirely ceased.
-
Waste Routing: The solution now contains harmless D-ornithine and triphenylphosphine oxide. Transfer this deactivated mixture to a standard, non-metal hazardous waste container clearly labeled as "Aqueous Amine Waste" for standard Environmental Health & Safety (EH&S) pickup[5].
Secondary Protocol: Direct Segregation (Unquenched Waste)
If chemical quenching is not operationally feasible, the intact azide must be segregated under strict conditions to prevent detonation during transit.
Step-by-Step Methodology:
-
Container Selection: Obtain a dedicated, heavy-walled polyethylene or glass waste container. Ensure the cap is plastic (no foil liners or metal caps)[6].
-
Dilution: Ensure the azide is kept in solution (preferably <1M concentration) to maximize the dilution of the energetic groups[1].
-
Storage: Store the waste container at <4∘C (in an explosion-proof refrigerator) and strictly away from light, heat, and any halogenated waste streams[3].
-
Labeling: Affix a highly visible hazardous waste tag explicitly stating: "DANGER: Explosive Organic Azide Waste. NO METALS. NO HALOGENS." [1].
Workflow Visualization
The following decision tree outlines the logical relationship between waste generation, chemical quenching, and final disposal.
Fig 1: Disposal decision tree and Staudinger reduction workflow for azide waste.
Emergency Spill Response
-
Small Spills (< 250 mL / < 5g): Do not wipe with dry paper towels (friction hazard). Gently cover the spill with absorbent pads, then wet the pads with a pH > 9 buffer solution to prevent dust aerosolization and hydrazoic acid formation. Carefully collect the pads using plastic tongs and place them in a dedicated plastic azide waste bag[4].
-
Large Spills: Treat as a major explosive hazard. Do not attempt cleanup. Immediately evacuate the laboratory, secure the doors, and contact your institution's emergency responders or EH&S department[6].
References
Sources
Personal protective equipment for handling (2R)-2-amino-5-azidopentanoic acid
Comprehensive Safety and Operational Guide for Handling (2R)-2-amino-5-azidopentanoic acid
(2R)-2-amino-5-azidopentanoic acid, commonly known as D-azidonorvaline, is a highly valuable bioorthogonal reagent utilized in solid-phase peptide synthesis (SPPS) and click chemistry. While the azide moiety enables highly specific cycloaddition reactions, it inherently introduces severe safety risks, including thermal instability, shock sensitivity, and high toxicity. This guide provides an authoritative, self-validating operational framework for researchers to handle this compound safely.
Chemical Profiling & Thermodynamic Hazard Assessment
To implement effective safety protocols, one must first understand the thermodynamic instability of organic azides. The explosive potential of an azide is dictated by its atomic ratios, specifically the dilution of the energetic nitrogen atoms by carbon and oxygen.
-
The "Rule of Six" and C/N Ratio: Safety guidelines dictate that there should be at least six carbon atoms per energetic functional group to provide sufficient dilution for safe handling[1]. D-azidonorvaline contains only 5 carbons, meaning it lacks sufficient structural dilution and retains explosive potential[1].
-
The (C+O)/N Rule: Violent decomposition reactions are highly probable for organic azides where the ratio of (Carbon + Oxygen) to Nitrogen atoms is less than 3[2]. D-azidonorvaline falls well below this threshold, classifying it as a potentially explosive substance under heat, light, or pressure[2].
Table 1: Quantitative Hazard Metrics for D-azidonorvaline
| Metric | Value | Safety Threshold | Operational Implication |
|---|---|---|---|
| Formula | C₅H₁₀N₄O₂ | N/A | Contains a highly reactive, energetic azide functional group. |
| C/N Ratio | 1.25 | < 1 is extremely hazardous | Ratio is between 1 and 3: The compound can be isolated but must be limited to < 5g scales and stored ≤ -18°C[1][3]. |
| (C+O)/N Ratio | 1.75 | < 3 indicates violent decomposition risk | High potential for thermal/pressure decomposition. Never heat in closed systems[2]. |
Personal Protective Equipment (PPE) Matrix
Because azide exposure can occur via inhalation, ingestion, or dermal absorption—and due to the severe explosive risk—standard laboratory attire is insufficient[1][2].
Table 2: PPE Requirements by Operational Scale
| Equipment Category | Standard Operations (< 1g) | Scale-Up / High-Risk (> 1g) | Mechanistic Rationale |
|---|---|---|---|
| Body Protection | Flame-resistant lab coat | Flame-resistant lab coat + chemical apron | Azide decomposition is highly exothermic and can easily ignite standard polyester/cotton lab coats[2]. |
| Hand Protection | Nitrile gloves (double gloved) | Silver Shield gloves under nitrile gloves | Silver Shield prevents dermal absorption of organic solvents that act as carriers for toxic azides during a splash[2]. |
| Eye/Face Protection | ANSI Z87.1 safety goggles | Safety goggles + Full face shield | Protects against glass shrapnel from unexpected overpressurization and vessel shattering[2][4]. |
Engineering Controls & Safe Handling Workflows
All manipulations of D-azidonorvaline must occur within a certified fume hood with the sash positioned at the lowest possible level[2][3]. A portable blast shield is highly recommended to protect the researcher's torso from overpressurization events[2][3].
Caption: Operational workflow for safe handling of azido amino acids from storage to disposal.
Operational Protocol: SPPS Coupling with D-azidonorvaline
When incorporating D-azidonorvaline into a peptide sequence, the workflow must be meticulously designed to avoid conditions that trigger azide decomposition.
Step 1: Equilibration and Preparation
-
Transfer the sealed, amber plastic vial of D-azidonorvaline from -20°C storage to a desiccator[1][2].
-
Allow the vial to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial introduces moisture condensation, which degrades the reagent and compromises coupling efficiency.
Step 2: Safe Weighing
-
Conduct all weighing inside a fume hood behind a blast shield[2][3].
-
Critical Action: Use only a ceramic or plastic spatula. Causality: Azides must not be manipulated with metal utensils. Friction against metal can result in the formation of highly unstable, shock-sensitive metal azides[1].
-
Limit the scale of isolated azide to strictly less than 5 grams[3].
Step 3: Solvent Selection and Activation
-
Dissolve the amino acid in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Critical Action: Never use halogenated solvents (e.g., dichloromethane, chloroform) as the primary reaction media. Causality: Azides react with halogenated solvents to form di- and tri-azidomethane, which are extremely unstable and explosive[1][2].
Step 4: Reaction Execution
-
Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Run the reaction at room temperature. Never heat the reaction in a closed vessel. Causality: Heating azides generates rapid nitrogen gas evolution. A documented incident at UC Berkeley resulted in a glass vessel shattering and causing severe burns when an organic azide solution was heated directly in a closed container[4].
Waste Quenching & Disposal Plan
Azide waste management is a critical failure point in laboratory safety. Improper disposal can lead to the generation of lethal gases or primary explosives.
-
Acid Incompatibility: Never mix azide waste with Brønsted acids. Causality: In acidic environments (pH < 7), azide ions protonate to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas[2][3].
-
Heavy Metal Incompatibility: Avoid all contact with heavy metals (copper, lead, silver). Causality: Heavy metal azide salts are highly heat- and shock-sensitive explosives[2][3].
-
Disposal Protocol: Azide waste must be kept at a pH > 9 at all times [2]. Segregate azide waste strictly from all other laboratory waste streams and store it in non-metal, clearly labeled containers[2].
Caption: Chemical incompatibilities and safe quenching pathways for organic azide waste.
References
- Source: University of Pittsburgh (safety.pitt.edu)
- Source: University of California, Santa Barbara (ucsb.edu)
- Source: Stanford Environmental Health & Safety (stanford.edu)
- Skin Burns from Heating Glass Vessel (Lessons Learned)
Sources
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
